4,6,6-Trimethylheptan-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
51079-79-9 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
4,6,6-trimethylheptan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(6-9(2)11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
FHQUDZUTAZYJRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)O)CC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 4,6,6-Trimethylheptan-2-ol
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
This technical guide provides a comprehensive overview of the known chemical and physical properties of 4,6,6-trimethylheptan-2-ol. Due to the limited availability of experimentally determined data for this specific branched alcohol, this document combines computed property values from established chemical databases with generalized experimental protocols for the characterization of alcohols. This approach offers a foundational understanding for researchers and professionals in drug development and other scientific fields who may be working with this or structurally related compounds.
Chemical Identity and Structure
This compound is a secondary alcohol with a branched nonane backbone. Its structure consists of a heptane chain with methyl groups at positions 4 and 6, and a hydroxyl group at position 2. The presence of the hydroxyl group defines it as an alcohol and is the primary determinant of its chemical reactivity.
Below is a diagram illustrating the relationship between the compound's name, its structural formula, and its classification.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H22O | PubChem |
| Molecular Weight | 158.28 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 51079-79-9 | NIST WebBook |
| XLogP3-AA (LogP) | 3.4 | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Complexity | 135 | PubChem |
Note: The LogP value suggests that this compound is more soluble in nonpolar solvents than in water. As the carbon chain length of an alcohol increases, its solubility in water generally decreases.
Experimental Protocols for Property Determination
While specific experimental data for this compound is lacking, the following are detailed, standard methodologies for determining the key physical properties of a high molecular weight liquid alcohol.
The boiling point is a critical physical constant for the characterization and purification of liquids.
Methodology: Distillation Method
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Sample Preparation: Place a known volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask. As the liquid boils, the vapor will rise, and upon reaching the condenser, it will cool and liquefy, collecting in the receiving flask.
-
Data Recording: Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point of the substance.
Density is a fundamental physical property that can be used to identify a substance and assess its purity.
Methodology: Pycnometer Method
-
Pycnometer Preparation: Clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.
-
Mass of Pycnometer with Water: Fill the pycnometer with deionized water and weigh it to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume at a given temperature.
-
Mass of Pycnometer with Sample: Empty and dry the pycnometer, then fill it with this compound and weigh it.
-
Calculation: The density is calculated by dividing the mass of the alcohol by the volume of the pycnometer.
The solubility of a compound in various solvents is crucial for its application in formulations and reactions.
Methodology: Visual Miscibility Test
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane).
-
Sample Addition: To a test tube containing a known volume of the solvent (e.g., 1 mL), add a small, measured amount of this compound (e.g., 0.1 mL).
-
Observation: Vigorously shake the test tube and observe if the alcohol dissolves completely. If it does, continue adding the alcohol in small increments until it no longer dissolves.
-
Classification: The solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, more advanced techniques like UV-Vis spectroscopy or chromatography would be required.
The following diagram outlines the general workflow for the experimental determination of these key physical properties.
Spectroscopic and Analytical Data
Specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound are not available in public databases. However, the expected spectral features can be predicted based on its structure.
-
Infrared (IR) Spectroscopy: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations would appear around 2850-3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be complex due to the branched structure. A signal corresponding to the proton on the carbon bearing the hydroxyl group (C2) would be expected, as well as distinct signals for the various methyl and methylene protons.
-
¹³C NMR: Ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the hydroxyl group would appear in the downfield region typical for alcohols (around 60-80 ppm).
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water and cleavage adjacent to the alcohol group.
Biological Activity and Signaling Pathways
There is currently no published information to suggest that this compound has any specific biological activity or is involved in any known signaling pathways. Compounds of this nature are typically evaluated for their potential as solvents, intermediates in chemical synthesis, or as components in fragrance formulations. Without evidence of biological interaction, the creation of a signaling pathway diagram is not applicable.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
-
Fire Safety: Keep away from open flames and sources of ignition, as alcohols are flammable.
-
Storage: Store in a tightly sealed container in a cool, dry place.
This guide serves as a foundational resource for understanding the chemical properties of this compound. Further experimental investigation is necessary to fully characterize this compound.
An In-depth Technical Guide to 4,6,6-Trimethylheptan-2-ol (CAS: 51079-79-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6,6-trimethylheptan-2-ol (CAS: 51079-79-9), a branched decyl alcohol. Due to the limited publicly available experimental data on this specific isomer, this document also includes a comparative analysis with its structural isomer, 2,4,6-trimethylheptan-4-ol, for which some experimental data is available. This guide covers physicochemical properties, a proposed synthesis pathway, and a discussion of potential research avenues. The information is presented to support researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound is a secondary alcohol with the chemical formula C₁₀H₂₂O. Its structure features a heptane backbone with methyl groups at positions 4 and 6, and a hydroxyl group at position 2. The presence of multiple chiral centers suggests the existence of several stereoisomers. Currently, there is a notable scarcity of published experimental research on this compound, limiting the availability of detailed biological and toxicological data. This guide aims to consolidate the available information and provide a framework for future investigation.
Physicochemical Properties
The known physicochemical properties of this compound are primarily derived from computational models. These properties are summarized in the table below. For comparative purposes, available data for the isomer 2,4,6-trimethylheptan-4-ol is also included.
| Property | This compound (CAS: 51079-79-9) | 2,4,6-Trimethylheptan-4-ol (CAS: 60836-07-9) | Data Type |
| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂O | --- |
| Molecular Weight | 158.28 g/mol | 158.2811 g/mol | --- |
| IUPAC Name | This compound | 2,4,6-trimethylheptan-4-ol | --- |
| XLogP3-AA | 3.4 | 3.2 | Computed |
| Hydrogen Bond Donor Count | 1 | 1 | Computed |
| Hydrogen Bond Acceptor Count | 1 | 1 | Computed |
| Rotatable Bond Count | 5 | 4 | Computed |
| Boiling Point | Not available | Not available | Experimental |
| Melting Point | Not available | Not available | Experimental |
| Density | Not available | Not available | Experimental |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
While no specific experimental protocol for the synthesis of this compound has been published, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A common method for the synthesis of secondary alcohols is the Grignard reaction, which involves the reaction of a Grignard reagent with an aldehyde.
Proposed Reaction: The synthesis could be achieved by reacting isobutyraldehyde with 3,3-dimethylbutylmagnesium bromide.
Case Study: Synthesis of 2,4,6-Trimethylheptan-4-ol
A synthesis for the structural isomer, 2,4,6-trimethylheptan-4-ol, has been reported in the literature, providing a tangible experimental example.
Reference: Tetrahedron Letters, 17, p. 2201, 1976.
Reaction: The synthesis of 2,4,6-trimethylheptan-4-ol can be achieved via the Grignard reaction between ethyl acetate and isobutylmagnesium bromide.
Experimental Protocol (General Outline):
-
Preparation of Grignard Reagent: Isobutylmagnesium bromide is prepared by reacting isobutyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Grignard Reaction: The prepared Grignard reagent is then slowly added to a solution of ethyl acetate in anhydrous diethyl ether at a low temperature (e.g., 0 °C).
-
Quenching and Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield 2,4,6-trimethylheptan-4-ol.
An In-depth Technical Guide to the Solubility of 4,6,6-Trimethylheptan-2-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,6,6-trimethylheptan-2-ol, a branched decyl alcohol. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the theoretical principles governing its solubility, expected trends in various organic solvents, and detailed experimental protocols for determining its solubility.
Introduction to this compound
This compound is a C10 alcohol with the chemical formula C10H22O.[1][2] Its structure, featuring a hydroxyl group and a branched alkyl chain, dictates its solubility behavior. The hydroxyl group is capable of hydrogen bonding, imparting some polar character, while the long, branched alkyl chain is nonpolar and contributes to its miscibility with hydrophobic solvents.[3] The interplay of these features determines its solubility in a given organic solvent.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound possesses both a polar hydroxyl group and a nonpolar hydrocarbon chain, making it an amphiphilic molecule.
Factors Influencing the Solubility of this compound:
-
Polarity: The polarity of the solvent will play a crucial role. Solvents with some degree of polarity that can interact with the hydroxyl group without being repelled by the large alkyl chain are likely to be good solvents.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will influence its interaction with the hydroxyl group of the alcohol.
-
Dispersion Forces: The nonpolar alkyl chain will interact with solvents primarily through London dispersion forces.
-
Molecular Size and Shape: The branched structure of this compound may affect how it packs with solvent molecules, influencing solubility.
Expected Solubility in Common Organic Solvents
While specific quantitative data is unavailable, we can predict the qualitative solubility of this compound in various classes of organic solvents. The following table summarizes these expectations.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar, Aprotic | Hexane, Heptane, Toluene, Benzene | High | The long, nonpolar alkyl chain of this compound will have strong van der Waals interactions with nonpolar solvents. |
| Polar, Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | These solvents can interact with the hydroxyl group via dipole-dipole interactions. Their hydrocarbon portions will interact favorably with the alkyl chain of the solute. |
| Polar, Protic | Methanol, Ethanol, Propanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, allowing for strong interactions with the hydroxyl group of this compound. The shorter-chain alcohols will be more effective solvents. |
| Highly Polar, Protic | Water | Very Low | The large, nonpolar alkyl chain will dominate, leading to very limited solubility in water, a highly polar and strongly hydrogen-bonded solvent.[4] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols are widely used for determining the solubility of liquid solutes in organic solvents.
4.1. Isothermal Shake-Flask Method
This gravimetric method is a reliable and commonly used technique for determining equilibrium solubility.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand undisturbed at a constant temperature until the undissolved solute has completely separated, either by settling or centrifugation.
-
Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any undissolved solute.
-
Quantification: The amount of this compound in the sampled solution is determined. This can be done by evaporating the solvent and weighing the residual solute, or by using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The solubility is calculated and expressed in units such as g/100 mL, mol/L, or mole fraction.
4.2. Synthetic Method by Turbidity Measurement
This method involves observing the temperature at which a solution of known composition becomes turbid upon cooling or clear upon heating.
Methodology:
-
Preparation of a Solution of Known Composition: A precise amount of this compound is added to a known amount of the solvent in a sealed tube.
-
Heating: The mixture is heated slowly with constant stirring until a clear, homogeneous solution is formed.
-
Cooling and Observation: The solution is then cooled slowly while being monitored by a light source and a detector. The temperature at which the first sign of turbidity appears (the cloud point) is recorded as the saturation temperature for that specific composition.
-
Data Analysis: By repeating this process for several different compositions, a solubility curve can be constructed.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Example of Quantitative Solubility Data Presentation
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |
| Hexane | 25 | Experimental Value | Calculated Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value | Calculated Value |
Visualizations
6.1. Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of this compound using the isothermal shake-flask method.
6.2. Signaling Pathway of Solubility Factors
The diagram below illustrates the key molecular interactions that govern the solubility of this compound in an organic solvent.
References
Synthesis of 4,6,6-Trimethylheptan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of two primary synthetic pathways for the production of 4,6,6-trimethylheptan-2-ol, a secondary alcohol with potential applications in various chemical and pharmaceutical research domains. The synthesis routes discussed are the reduction of 4,6,6-trimethylheptan-2-one and the Grignard reaction between isovaleraldehyde and a tert-butylmagnesium halide. This document offers detailed experimental protocols, quantitative data where available, and visualizations of the chemical transformations.
Core Synthesis Pathways
Two principal methods for the synthesis of this compound are outlined below. Each pathway offers distinct advantages and considerations in terms of starting materials, reaction conditions, and potential yield.
Pathway 1: Reduction of 4,6,6-Trimethylheptan-2-one
This pathway involves the reduction of the corresponding ketone, 4,6,6-trimethylheptan-2-one, to the secondary alcohol. This transformation can be achieved through various reducing agents, with sodium borohydride (NaBH₄) being a common and versatile choice for its selectivity and mild reaction conditions. Catalytic hydrogenation represents an alternative reduction method.
Experimental Protocol: Reduction with Sodium Borohydride
The following protocol is a general procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride and can be adapted for the synthesis of this compound.
-
Dissolution: Dissolve 4,6,6-trimethylheptan-2-one in a suitable protic solvent, such as methanol or ethanol, in an Erlenmeyer flask.
-
Cooling: Cool the solution in an ice bath to control the exothermic reaction.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the cooled solution with continuous stirring. The molar ratio of NaBH₄ to the ketone is typically 1:4, as each hydride ion can reduce one ketone molecule. In practice, a slight excess of NaBH₄ may be used to ensure complete conversion.
-
Reaction: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) with continuous stirring. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the product from the aqueous layer using an organic solvent such as diethyl ether or dichloromethane.
-
Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or column chromatography to obtain pure this compound.
Quantitative Data
| Parameter | Value |
| Starting Material | 4,6,6-trimethylheptan-2-one |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Typical Reaction Time | 30 - 60 minutes |
| Typical Yield | >80% (estimated) |
| Purity | High after purification |
Catalytic Hydrogenation
Alternatively, the reduction can be performed via catalytic hydrogenation. This method involves reacting the ketone with hydrogen gas in the presence of a metal catalyst.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: Suspend a catalyst, such as platinum on carbon (Pt/C) or Raney nickel, in a suitable solvent (e.g., ethanol, ethyl acetate) within a hydrogenation vessel.
-
Addition of Substrate: Add 4,6,6-trimethylheptan-2-one to the vessel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) and agitate the mixture at a specific temperature until the reaction is complete.
-
Work-up: Filter off the catalyst and remove the solvent to isolate the product.
Quantitative Data
Specific yield and purity data for the catalytic hydrogenation of 4,6,6-trimethylheptan-2-one are not available in the searched literature. However, catalytic hydrogenation is generally a very efficient method for ketone reduction, often providing high yields and purity.
| Parameter | Value |
| Starting Material | 4,6,6-trimethylheptan-2-one |
| Reagents | Hydrogen Gas (H₂), Catalyst (e.g., Pt/C) |
| Typical Conditions | Elevated pressure and temperature |
| Typical Yield | High (estimated) |
| Purity | High after catalyst removal |
Reaction Pathway Diagram
4,6,6-Trimethylheptan-2-ol: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6,6-Trimethylheptan-2-ol is a branched decyl alcohol with the chemical formula C10H22O.[1] Its structure consists of a heptane backbone with methyl groups at positions 4, 6, and 6, and a hydroxyl group at position 2. This compound is also known by its CAS Registry Number 51079-79-9.[1] While its basic chemical properties are documented in several chemical databases, a comprehensive review of publicly available literature reveals a notable scarcity of in-depth experimental research on this specific molecule. This guide summarizes the currently available data and highlights the significant gaps in the scientific literature.
Chemical and Physical Properties
Quantitative experimental data for this compound is limited. The majority of available information is based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C10H22O | PubChem[2], NIST[1] |
| Molecular Weight | 158.28 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 51079-79-9 | NIST[1] |
| XLogP3-AA (Predicted) | 3.4 | PubChem[2] |
Synthesis and Experimental Protocols
A detailed, experimentally verified synthesis protocol for this compound is not described in the accessible scientific literature. However, general synthetic strategies for branched secondary alcohols can be proposed.
A plausible synthetic route could involve a Grignard reaction. This would likely entail the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with a suitable ketone, followed by an acidic workup. Another potential method is the reduction of the corresponding ketone, 4,6,6-trimethylheptan-2-one.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthetic pathways to this compound.
It is crucial to note that the above workflow is a generalized representation and has not been experimentally validated for this specific compound. The development of a precise and efficient synthesis protocol would require dedicated laboratory research.
Spectroscopic Data
Experimentally obtained spectroscopic data for this compound, including 1H NMR, 13C NMR, IR, and mass spectrometry, are not available in public databases. For structurally related but simpler branched alcohols, such as other decanols, spectral data is available and could serve as a rough guide for predicting the expected spectral features of this compound. For instance, the IR spectrum would be expected to show a characteristic broad O-H stretching band around 3300-3500 cm-1 and C-H stretching bands around 2850-3000 cm-1.
Biological Activity and Signaling Pathways
There is no information available in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been described. Research into the potential biological effects of this molecule, including its toxicological profile and any potential therapeutic applications, represents a completely unexplored area.
Conclusion and Future Directions
The current body of scientific knowledge on this compound is exceptionally limited. While its basic chemical identity is established, there is a complete absence of published experimental data regarding its synthesis, physical properties, spectroscopic characterization, and biological activity. For researchers, scientists, and drug development professionals, this compound represents a largely uncharted area of chemical space. Future research efforts would need to focus on the fundamental aspects of this molecule, beginning with the development of a reliable synthetic route and followed by thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological effects. Such foundational research is a prerequisite for any consideration of this compound in materials science, drug discovery, or other advanced applications.
References
An In-depth Technical Guide to the Safety and Handling of 4,6,6-Trimethylheptan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 4,6,6-trimethylheptan-2-ol. Due to the limited availability of specific toxicological data for this compound, this document extrapolates information from structurally similar branched-chain and C10 alcohols. All recommendations and data should be interpreted within this context.
Chemical and Physical Properties
This compound is a branched-chain aliphatic alcohol. While specific experimental data for this compound is scarce, its general properties can be inferred from its structure.
| Property | Value/Information | Source |
| Molecular Formula | C10H22O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| CAS Number | 51079-79-9 | [1][2] |
| Synonyms | 4,6,6-Trimethyl-2-heptanol | [1] |
| Appearance | Expected to be a liquid at room temperature | Inferred |
| Solubility | Expected to have low solubility in water and be soluble in organic solvents | Inferred |
Toxicological Data (Based on Structurally Similar Compounds)
| Toxicity Endpoint | Test Species | Route of Exposure | Value | Classification | Source |
| Acute Oral Toxicity | Rat | Oral | LD50 > 2,000 mg/kg | Expected to have low acute oral toxicity | [3] |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 2,000 mg/kg | Expected to have low acute dermal toxicity | [4] |
| Skin Irritation | Rabbit | Dermal | Minimal to slight irritation | Not classified as a skin irritant | [4][5] |
| Eye Irritation | Rabbit | Ocular | Minimal to mild irritation | May cause slight eye irritation | [4][6] |
Hazard Identification and Precautionary Measures
Based on the data from similar compounds, this compound is expected to have a low order of acute toxicity. However, appropriate safety precautions should always be observed in a laboratory setting.
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: Prolonged or repeated contact may cause slight skin irritation.
-
Eye Contact: May cause mild eye irritation.
-
Ingestion: Ingestion of large amounts may cause gastrointestinal irritation.
Recommended Personal Protective Equipment (PPE):
| PPE | Standard |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation. If aerosols are generated or ventilation is poor, a NIOSH-approved respirator may be necessary. |
Handling and Storage:
-
Handle in a well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.
-
Keep container tightly closed when not in use.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Experimental Protocols for Safety Assessment
The following are detailed methodologies for key toxicological assessments based on OECD guidelines. These protocols are provided as a reference for the safety evaluation of this compound or similar compounds.
This test determines the short-term toxic effects of a substance applied to the skin.[7][8]
Methodology:
-
Test Animals: Healthy young adult rats (8-12 weeks old) are typically used.[9]
-
Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[10]
-
Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is then covered with a porous gauze dressing for 24 hours.[8]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Endpoint: The LD50 (median lethal dose) is determined.
This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[11][12][13][14][15]
Methodology:
-
Test Animal: A single albino rabbit is used for the initial test.[11]
-
Application: 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch for 4 hours.[11]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[14]
-
Scoring: The severity of the skin reactions is scored. If no corrosive effect is observed, the test is confirmed with additional animals.
This test evaluates the potential of a substance to cause damage to the eye.[16][17][18][19][20]
Methodology:
-
Test Animal: A single albino rabbit is used for the initial test.[19]
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[17][20]
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[18]
-
Scoring: The severity of ocular lesions is scored. The test is stopped if severe irritation or corrosion is observed.
This guideline is used to assess the health hazards of short-term exposure to an airborne substance.[21][22][23][24][25]
Methodology:
-
Test Animals: Typically rats are used.
-
Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a defined period (usually 4 hours).[24]
-
Concentrations: A range of concentrations are tested.
-
Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[21]
-
Endpoint: The LC50 (median lethal concentration) is determined.
This test screens for the ready biodegradability of chemicals in an aerobic aqueous medium.[26][27][28][29]
Methodology:
-
Setup: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms and kept in a closed bottle in the dark.
-
Duration: The test is run for 28 days.
-
Measurement: The depletion of oxygen is measured periodically.
-
Endpoint: The percentage of biodegradation is calculated by comparing the oxygen consumed with the theoretical oxygen demand. A substance is considered readily biodegradable if it reaches a pass level of >60% within a 10-day window during the 28-day period.[26][29]
Ecotoxicological Information
Specific ecotoxicity data for this compound is not available. However, for C10 alcohols in general, the following can be expected:
| Endpoint | Information | Source |
| Aquatic Toxicity | Long-chain alcohols can partition to sediment. High concentrations may be harmful to aquatic life. | [30] |
| Biodegradation | Branched-chain alkanes and their corresponding alcohols may biodegrade more slowly than their linear counterparts. However, many are considered readily biodegradable. | [31][32][33][34] |
Potential Signaling Pathways and Cellular Effects
The primary mechanism of action for many aliphatic alcohols is believed to be a non-specific interaction with cell membranes.[35][36][37]
-
Membrane Disruption: Aliphatic alcohols can partition into the lipid bilayer of cell membranes, altering their fluidity and disrupting the function of membrane-bound proteins such as receptors and enzymes.[35][37] This can lead to a general depression of central nervous system activity.[38]
-
Lack of Specific Receptor Interaction: Due to their simple structure, it is unlikely that aliphatic alcohols interact with specific receptor binding sites in the way that more complex molecules do.[35]
Visualizations
References
- 1. 4,6,6-Trimethyl-2-heptanol | C10H22O | CID 3016592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cir-safety.org [cir-safety.org]
- 5. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. scribd.com [scribd.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 15. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. nucro-technics.com [nucro-technics.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. oecd.org [oecd.org]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 22. oecd.org [oecd.org]
- 23. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 24. eurolab.net [eurolab.net]
- 25. oecd.org [oecd.org]
- 26. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 27. chemview.epa.gov [chemview.epa.gov]
- 28. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 29. downloads.regulations.gov [downloads.regulations.gov]
- 30. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 31. ewg.org [ewg.org]
- 32. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 33. lmsspada.kemdiktisaintek.go.id [lmsspada.kemdiktisaintek.go.id]
- 34. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 35. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Aliphatic alcohols: Significance and symbolism [wisdomlib.org]
- 37. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 38. periodicos.capes.gov.br [periodicos.capes.gov.br]
An In-depth Technical Guide on the Thermal Stability of 4,6,6-Trimethylheptan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability of 4,6,6-trimethylheptan-2-ol. Due to the limited availability of specific experimental data for this compound, this guide extrapolates information from the known thermal decomposition behavior of structurally similar secondary alcohols. The guide outlines the predicted thermal decomposition pathway, potential byproducts, and standard experimental protocols for assessing thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction
This compound is a branched secondary alcohol. Understanding its thermal stability is crucial for applications where it might be subjected to elevated temperatures, such as in chemical synthesis, formulation processes, or as a component in drug delivery systems. Thermal decomposition can lead to the formation of impurities and degradation products, which can impact the safety and efficacy of the final product.
Predicted Thermal Decomposition Pathway
The primary thermal decomposition pathway for secondary alcohols, such as this compound, is through an acid-catalyzed or high-temperature dehydration reaction to form alkenes.[1][2][3] This reaction typically proceeds via an E1 (Elimination, Unimolecular) mechanism, which involves the formation of a carbocation intermediate.[1][2][4]
The proposed mechanism for the thermal dehydration of this compound is as follows:
-
Protonation of the Hydroxyl Group: In the presence of an acid catalyst or at sufficiently high temperatures, the hydroxyl group is protonated to form a good leaving group (water).
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the C2 position.
-
Carbocation Rearrangement (Potential): The initially formed secondary carbocation may undergo a hydride shift to form a more stable tertiary carbocation if a suitable hydrogen atom is available on an adjacent carbon. However, in the structure of this compound, a 1,2-hydride shift from the C3 position would still result in a secondary carbocation. A more significant rearrangement, such as a methyl shift, is less likely under typical thermal decomposition conditions but cannot be entirely ruled out.
-
Deprotonation to Form Alkenes: A base (which could be another alcohol molecule or water) abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and yielding one or more alkene isomers.
Based on this mechanism, the expected major thermal decomposition products of this compound are isomers of trimethylheptene.
Visualization of the Predicted Decomposition Pathway
The following diagram illustrates the proposed E1 dehydration pathway for this compound.
Quantitative Data
| Parameter | Value (Hypothetical) | Method |
| Onset of Decomposition (Tonset) | 250 °C | TGA |
| Temperature at 5% Mass Loss (T5%) | 275 °C | TGA |
| Temperature at 50% Mass Loss (T50%) | 320 °C | TGA |
| Endothermic Peak (Dehydration) | 280 °C | DSC |
| Enthalpy of Decomposition (ΔHdecomp) | 150 J/g | DSC |
Experimental Protocols
The following are generalized experimental protocols for determining the thermal stability of a liquid organic compound like this compound using TGA and DSC.
5.1. Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the sample begins to decompose and to measure the mass loss as a function of temperature.
Apparatus: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature below the expected decomposition point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 500 °C).
-
-
Data Analysis: Record the sample mass as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures at various percentages of mass loss (e.g., T5%, T50%).
5.2. Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as decomposition.
Apparatus: Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) through the temperature range of interest, as determined by TGA.
-
-
Data Analysis: Record the differential heat flow between the sample and reference pans as a function of temperature. Identify and integrate any endothermic or exothermic peaks corresponding to thermal events like decomposition to determine the enthalpy change (ΔH).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the thermal stability of an organic compound.
References
An In-depth Technical Guide to 4,6,6-Trimethylheptan-2-ol
This technical guide provides a comprehensive overview of 4,6,6-trimethylheptan-2-ol, including its IUPAC nomenclature, synonyms, and physicochemical properties. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines a plausible synthetic route and a general analytical workflow for the characterization of this compound, given the absence of specific experimental protocols in publicly available literature.
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1][2]. This nomenclature is based on the longest carbon chain, which is a heptane skeleton. The hydroxyl (-OH) group is located on the second carbon, and methyl (-CH3) groups are found on the fourth and sixth carbons, with two methyl groups on the sixth carbon.
The compound is also known by several synonyms, which are listed below:
-
4,6,6-Trimethyl-2-heptanol[1]
-
EINECS Number: 256-955-0[1]
-
UNII: C4W9R3DYC2[1]
-
DSSTox Substance ID: DTXSID40965361[1]
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C10H22O | PubChem[1] |
| Molecular Weight | 158.28 g/mol | PubChem[1] |
| XLogP3-AA (logP) | 3.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 158.167065 g/mol | PubChem[1] |
| Monoisotopic Mass | 158.167065 g/mol | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Synthesis and Analysis
Proposed Synthesis: Grignard Reaction
A plausible method for the synthesis of this compound is the Grignard reaction. This widely used method involves the reaction of a Grignard reagent with an aldehyde. In this case, the reaction would be between 2,4,4-trimethylpentylmagnesium bromide and acetaldehyde.
Experimental Protocol Outline:
-
Preparation of the Grignard Reagent: 1-bromo-2,4,4-trimethylpentane would be reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form 2,4,4-trimethylpentylmagnesium bromide.
-
Reaction with Acetaldehyde: The freshly prepared Grignard reagent would then be cooled in an ice bath, and a solution of acetaldehyde in the same anhydrous ether solvent would be added dropwise. The reaction mixture would be stirred and allowed to warm to room temperature.
-
Work-up: The reaction would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer would be extracted with ether. The combined organic extracts would be washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent would be removed under reduced pressure.
-
Purification: The crude product would be purified by fractional distillation or column chromatography to yield pure this compound.
A diagram illustrating the proposed synthetic workflow is provided below.
Caption: Proposed synthetic workflow for this compound.
Proposed Analytical Workflow
The characterization of the synthesized this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.
Experimental Protocol Outline:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to determine the purity of the sample and to confirm its molecular weight. The fragmentation pattern observed in the mass spectrum would provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This would provide information about the number of different types of protons, their chemical environment, and their connectivity.
-
¹³C NMR: This would show the number of different types of carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: This would be used to identify the presence of the hydroxyl (-OH) functional group, which would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹.
A diagram of the proposed analytical workflow is presented below.
Caption: Proposed analytical workflow for this compound.
Signaling Pathways and Biological Activity
There is no information available in the scientific literature regarding the involvement of this compound in any biological signaling pathways or its specific biological activities. Further research would be required to investigate the potential pharmacological or toxicological effects of this compound.
References
Methodological & Application
Synthesis of 4,6,6-Trimethylheptan-2-ol via Grignard Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4,6,6-trimethylheptan-2-ol, a secondary alcohol, utilizing Grignard reagents. Two primary synthetic routes are presented, leveraging the nucleophilic addition of a Grignard reagent to an aldehyde. These protocols are designed to guide researchers in the efficient and reliable synthesis of this compound, which may serve as a key intermediate in the development of novel therapeutic agents and other fine chemicals. The information provided is intended for an audience with a foundational understanding of synthetic organic chemistry.
Introduction
Grignard reagents are powerful tools in organic synthesis, enabling the formation of new carbon-carbon bonds. The reaction of a Grignard reagent with an aldehyde provides a versatile and widely used method for the synthesis of secondary alcohols.[1][2][3][4][5][6] The target molecule, this compound, can be synthesized by strategically disconnecting the carbon-carbon bond adjacent to the hydroxyl group, leading to two plausible retrosynthetic pathways.
Retrosynthetic Analysis:
-
Route 1: Disconnection between C2 and C3 suggests the reaction of methylmagnesium halide (a Grignard reagent) with 3,5,5-trimethylhexanal (an aldehyde).
-
Route 2: Disconnection between C1 and C2 points to the reaction of (2,4,4-trimethylpentyl)magnesium halide (a Grignard reagent) with acetaldehyde (an aldehyde).
This document outlines detailed protocols for both synthetic routes, including the preparation of the necessary precursors.
Synthetic Pathways
Two logical pathways for the synthesis of this compound are detailed below.
Route 1: Reaction of Methylmagnesium Bromide with 3,5,5-Trimethylhexanal
This route involves the preparation of the C9 aldehyde, 3,5,5-trimethylhexanal, followed by its reaction with the readily available methylmagnesium bromide.
Caption: Synthetic workflow for Route 1.
Route 2: Reaction of (2,4,4-Trimethylpentyl)magnesium Bromide with Acetaldehyde
This alternative route involves the synthesis of a more complex Grignard reagent from 1-bromo-2,4,4-trimethylpentane and its subsequent reaction with acetaldehyde.
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Note: All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions, as they are highly sensitive to moisture.[7][8] All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Anhydrous solvents are essential.
Protocol 1: Synthesis of this compound via Route 1
Step 1a: Synthesis of 3,5,5-Trimethylhexanal (General Procedure)
3,5,5-Trimethylhexanal can be synthesized via hydroformylation of diisobutylene. This process is typically carried out on an industrial scale. For laboratory purposes, it is often more practical to procure this starting material from a commercial supplier.
Step 1b: Preparation of Methylmagnesium Bromide (General Procedure)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of methyl bromide (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the flask. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray-black solution is the Grignard reagent.
Step 1c: Reaction of 3,5,5-Trimethylhexanal with Methylmagnesium Bromide
-
Cool the prepared methylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve 3,5,5-trimethylhexanal (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound via Route 2
Step 2a: Synthesis of 1-Bromo-2,4,4-trimethylpentane (General Procedure)
This can be prepared by the anti-Markovnikov addition of hydrogen bromide to 2,4,4-trimethyl-1-pentene in the presence of peroxides.
Step 2b: Preparation of (2,4,4-Trimethylpentyl)magnesium Bromide
Follow the general procedure outlined in Step 1b, substituting methyl bromide with 1-bromo-2,4,4-trimethylpentane.
Step 2c: Reaction of (2,4,4-Trimethylpentyl)magnesium Bromide with Acetaldehyde
-
Cool the prepared (2,4,4-trimethylpentyl)magnesium bromide solution to 0 °C.
-
Dissolve freshly distilled acetaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After complete addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Follow the work-up and purification procedures described in Step 1c.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | [9][10] |
| Molecular Weight | 158.28 g/mol | [9][10] |
| CAS Number | 51079-79-9 | [9][10] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| ¹H NMR (Predicted) | Complex multiplet | |
| ¹³C NMR (Predicted) | Multiple aliphatic signals | |
| IR Spectrum | Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretch (~2800-3000 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹) | [11] |
| Purity (Typical) | >95% after distillation | |
| Yield (Typical) | 60-80% (dependent on substrate and conditions) |
Concluding Remarks
The synthesis of this compound can be effectively achieved through the Grignard reaction with an aldehyde. Both presented routes are viable, and the choice of route may depend on the availability and cost of the starting materials. Route 1, utilizing the commercially available 3,5,5-trimethylhexanal and methylmagnesium bromide, is likely the more straightforward approach for many laboratories. Careful attention to anhydrous reaction conditions is paramount to achieving high yields and purity. The protocols provided herein serve as a comprehensive guide for the successful synthesis of this valuable secondary alcohol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound [webbook.nist.gov]
- 10. 4,6,6-Trimethyl-2-heptanol | C10H22O | CID 3016592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Heptanol, 2,4,6-trimethyl- [webbook.nist.gov]
Application Notes and Protocols for 4,6,6-Trimethylheptan-2-ol as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6,6-Trimethylheptan-2-ol is a branched-chain alcohol with significant potential as a non-polar solvent in various research, development, and industrial applications. Its unique structure, featuring a long alkyl chain and a secondary alcohol group, imparts a desirable balance of non-polar characteristics and some capacity for hydrogen bonding. This document provides detailed application notes and generalized experimental protocols for its use.
Disclaimer: this compound is not a widely documented solvent. The following application notes and protocols are based on the inferred properties from its chemical structure and the known characteristics of similar long-chain branched alcohols. Researchers should perform their own validation and optimization for specific applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior as a solvent and for designing experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 51079-79-9 | [1] |
| Appearance | Colorless to pale yellow liquid (inferred) | [2] |
| Boiling Point | Estimated at 213.4°C | [2] |
| Melting Point | Estimated at -1.53°C | [2] |
| Density | Estimated at 0.8454 g/cm³ | [2] |
| Water Solubility | Insoluble | [3][4] |
| XLogP3-AA (Predicted) | 3.4 |
Application Notes
The structural features of this compound suggest its utility in a range of applications typically reserved for non-polar solvents, with the added benefit of its hydroxyl group for specific interactions.
-
Solubilization of Non-Polar Compounds: Its long, branched alkyl chain makes it an effective solvent for a wide array of non-polar and lipophilic molecules, including oils, fats, waxes, and many organic compounds. In drug development, it can be investigated as a vehicle for poorly water-soluble active pharmaceutical ingredients (APIs).
-
Extraction Processes: this compound can be employed as an extraction solvent for natural products, such as lipids and other non-polar constituents from plant and animal tissues. Its relatively high boiling point makes it suitable for extractions at elevated temperatures.
-
Reaction Medium: For organic synthesis, it can serve as a non-polar medium for reactions involving non-polar reactants and reagents. The presence of the hydroxyl group may influence certain reaction pathways, which could be an advantage in specific synthetic strategies.
-
Component in Formulations: In the formulation of industrial products like lubricants, coatings, and cleaning agents, its solvent properties and branched structure can contribute to desirable characteristics such as improved viscosity, stability, and low-temperature performance.[5]
-
Chromatography: It could be explored as a component of the mobile phase in normal-phase chromatography for the separation of non-polar compounds.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. These should be adapted and optimized for specific research needs.
3.1. Protocol for Solubility Screening of a Compound
This protocol outlines a method to determine the approximate solubility of a solid compound in this compound.
Materials:
-
Compound of interest (solid)
-
This compound (solvent)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Clear glass vials with screw caps
-
Pipettes and tips
Procedure:
-
Preparation of Stock Solution:
-
Weigh a known amount of the compound (e.g., 10 mg) and add it to a glass vial.
-
Add a specific volume of this compound (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Tightly cap the vial and vortex for 1-2 minutes to facilitate initial dissolution.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation.
-
-
Phase Separation:
-
After equilibration, visually inspect the vial for any undissolved solid.
-
If undissolved solid is present, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the excess solid.
-
-
Quantification:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable analytical solvent (e.g., acetonitrile, methanol) to a concentration within the linear range of an appropriate analytical method (e.g., HPLC-UV, LC-MS).
-
Quantify the concentration of the dissolved compound in the supernatant.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in this compound based on the quantified concentration and the dilution factor.
-
3.2. Protocol for Liquid-Liquid Extraction
This protocol describes a general procedure for using this compound to extract a non-polar compound from an aqueous solution.
Materials:
-
Aqueous solution containing the compound of interest
-
This compound (extraction solvent)
-
Separatory funnel
-
Vortex mixer
-
pH meter and appropriate buffers (if pH adjustment is needed)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Preparation:
-
Transfer a known volume of the aqueous solution to a separatory funnel.
-
If necessary, adjust the pH of the aqueous solution to ensure the compound of interest is in a neutral, non-ionized state, which will favor its partitioning into the non-polar solvent.
-
-
Extraction:
-
Add a specific volume of this compound to the separatory funnel (a 1:1 volume ratio with the aqueous phase is a common starting point).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The less dense layer will be on top (the density of this compound is less than water).
-
-
Collection:
-
Carefully drain the lower (aqueous) layer.
-
Collect the upper (organic) layer containing the extracted compound.
-
For improved recovery, the aqueous layer can be re-extracted with fresh this compound.
-
-
Solvent Removal:
-
The collected organic layers can be combined.
-
Remove the this compound using a rotary evaporator or a stream of nitrogen to isolate the extracted compound. Due to its high boiling point, evaporation may require elevated temperatures and/or high vacuum.
-
Visualizations
Diagram 1: Logical Relationship of Solvent Properties
Caption: Structural features and resulting solvent properties.
Diagram 2: Experimental Workflow for Solubility Screening
Caption: Workflow for determining compound solubility.
Diagram 3: Workflow for Liquid-Liquid Extraction
Caption: Workflow for a liquid-liquid extraction process.
References
Application Note: Analysis of 4,6,6-Trimethylheptan-2-ol by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,6,6-Trimethylheptan-2-ol is a branched-chain aliphatic alcohol. The accurate identification and quantification of such compounds are crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1][2][3] This document provides a detailed protocol for the analysis of this compound using GC-MS.
Data Presentation
Quantitative analysis of this compound can be achieved by creating a calibration curve using standards of known concentrations. The results can be summarized in the following table:
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | |||
| Standard 2 | |||
| Standard 3 | |||
| Standard 4 | |||
| Standard 5 | |||
| Unknown Sample |
Experimental Protocols
1. Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples, such as essential oils or reaction mixtures, a direct injection or dilution with a suitable solvent is appropriate. For solid or aqueous matrices, headspace or solid-phase microextraction (SPME) techniques are recommended to extract the volatile alcohol.[1][4][5]
-
Direct Injection/Dilution:
-
Accurately weigh or measure the sample containing this compound.
-
If necessary, dilute the sample with a volatile solvent such as hexane or dichloromethane to a concentration suitable for GC-MS analysis.
-
Transfer an aliquot of the diluted sample into a 2 mL GC vial.
-
Cap the vial tightly with a septum cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME): [1]
-
Place a known amount of the sample into a headspace vial.
-
If required, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.
-
Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C) for a specific incubation time to allow the analyte to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene) to the headspace for a defined period to adsorb the volatile compounds.
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
-
2. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of a C10 alcohol. These may need to be optimized for specific instruments and applications.
-
Gas Chromatograph (GC) Parameters:
-
Injector: Split/Splitless injector
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 split ratio) or Splitless for trace analysis
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Column: A non-polar or medium-polarity capillary column is suitable for separating branched alcohols. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Final Hold: Hold at 250°C for 5 minutes
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent)
-
3. Data Analysis
-
Identification: The primary identification of this compound is based on its mass spectrum. The obtained spectrum should be compared with reference spectra in a spectral library such as the NIST Mass Spectral Library.[6][7] The fragmentation pattern of branched alcohols typically shows characteristic losses of water (M-18) and alkyl fragments. The retention time of the analyte peak should be consistent across runs.
-
Quantification: For quantitative analysis, integrate the peak area of a characteristic ion (extracted ion chromatogram, EIC) or the total ion chromatogram (TIC). Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards. Determine the concentration of this compound in unknown samples by interpolating their peak areas on the calibration curve.
Mandatory Visualizations
References
- 1. Acquisition of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples | Separation Science [sepscience.com]
- 6. This compound [webbook.nist.gov]
- 7. 4-Heptanol, 2,4,6-trimethyl- [webbook.nist.gov]
FT-IR Analysis of 4,6,6-Trimethylheptan-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the analysis of 4,6,6-trimethylheptan-2-ol using Fourier Transform Infrared (FT-IR) spectroscopy. The focus is on the identification and characterization of the principal functional groups present in the molecule. This guide includes theoretical background, detailed experimental protocols, data interpretation, and a summary of expected vibrational frequencies.
Introduction
This compound is a branched aliphatic alcohol with the chemical formula C10H22O.[1][2][3] Its structure consists of a heptane backbone with methyl groups at positions 4, 6, and 6, and a hydroxyl group at position 2. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the vibrational modes of molecules. By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to identify the functional groups present in a sample. For this compound, the key functional groups are the hydroxyl (-OH) group and the alkyl (C-H) groups within its saturated hydrocarbon framework.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, which serves as a unique "molecular fingerprint" of the compound.
The primary vibrational modes observed in the FT-IR analysis of this compound are stretching and bending vibrations of its characteristic functional groups.
Experimental Protocol
This section outlines the standard procedure for obtaining an FT-IR spectrum of this compound.
3.1. Materials and Equipment
-
FT-IR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)
-
Sample of this compound (liquid)
-
Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates for liquid sampling
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory
-
Pasteur pipette or micropipette
-
Solvent for cleaning (e.g., spectroscopic grade isopropanol or acetone)
-
Lens paper
3.2. Sample Preparation
3.2.1. Liquid Film Method (using Salt Plates)
-
Ensure the KBr or NaCl salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.
-
Place one drop of the liquid this compound sample onto the center of one salt plate using a clean pipette.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
3.2.2. Attenuated Total Reflectance (ATR) Method
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the this compound sample directly onto the center of the ATR crystal.
-
If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.
-
The sample is now ready for analysis.
3.3. Data Acquisition
-
Background Scan: Before analyzing the sample, a background spectrum must be collected. This is done with no sample in the beam path (for transmission) or with a clean ATR crystal. This step is crucial to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Scan: Place the prepared sample in the spectrometer's sample compartment.
-
Instrument Parameters: Set the appropriate parameters for the scan. Typical parameters include:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Data Collection: Initiate the sample scan. The spectrometer will collect the interferogram and perform a Fourier transform to generate the infrared spectrum.
-
Data Processing: The resulting spectrum should be baseline corrected if necessary.
Data Presentation and Interpretation
The FT-IR spectrum of this compound will be dominated by absorptions corresponding to its alcohol and alkane functionalities.
Table 1: Summary of Expected FT-IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |
| 3500 - 3200 | O-H (Alcohol) | Stretching (H-bonded) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[4][5][6][7][8] |
| 3000 - 2850 | C-H (Alkane) | Stretching | Strong | Characteristic of sp³ hybridized C-H bonds.[9] |
| 1465 | -CH₂- (Alkane) | Bending (Scissoring) | Medium | |
| 1450 and 1375 | -CH₃ (Alkane) | Bending (Asymmetric and Symmetric) | Medium | The presence of a gem-dimethyl group may influence the intensity and position of the 1375 cm⁻¹ band. |
| 1150 - 1075 | C-O (Secondary Alcohol) | Stretching | Strong | The position of this band is characteristic of a secondary alcohol.[5] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the FT-IR analysis process.
Caption: Workflow for FT-IR Analysis.
Conclusion
The FT-IR analysis of this compound provides a rapid and reliable method for confirming the presence of its key functional groups. The characteristic broad O-H stretch, strong C-H stretching, and strong C-O stretching absorptions are the primary spectral features to be identified. This protocol serves as a comprehensive guide for researchers and professionals in obtaining and interpreting the FT-IR spectrum of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 3. 4,6,6-Trimethyl-2-heptanol | C10H22O | CID 3016592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols for the Derivatization of 4,6,6-Trimethylheptan-2-ol for Enhanced Analytical Detection
Introduction
4,6,6-Trimethylheptan-2-ol is a branched-chain secondary alcohol. Direct analysis of this compound, particularly at low concentrations, can be challenging due to its relatively low volatility and lack of a strong chromophore, which limits its detectability by common analytical techniques such as Gas Chromatography (GC) with Flame Ionization Detection (FID) or High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties. This application note provides detailed protocols for the derivatization of this compound to enhance its volatility for GC analysis and to introduce a UV-absorbing or fluorescent tag for HPLC analysis.
Analytical Challenges
The primary analytical challenges associated with this compound are:
-
Low Volatility: The hydroxyl group and the relatively high molecular weight (158.28 g/mol ) can lead to poor peak shape and long retention times in GC analysis.[1][2]
-
Lack of Chromophore: The absence of a UV-absorbing moiety in its structure makes detection by HPLC with a UV-Vis detector insensitive.
-
Potential for Thermal Degradation: At high GC inlet temperatures, branched alcohols can be susceptible to dehydration or rearrangement.
To overcome these challenges, derivatization is a highly recommended sample preparation step.
Derivatization for Gas Chromatography (GC) Analysis
For GC analysis, the goal of derivatization is to replace the active hydrogen of the hydroxyl group with a less polar, more stable functional group, thereby increasing the volatility and thermal stability of the analyte. The two most common and effective methods for derivatizing alcohols for GC analysis are silylation and acylation.
Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is a robust and widely used technique for the derivatization of alcohols. BSTFA is a powerful silylating agent that reacts with the hydroxyl group to form a trimethylsilyl (TMS) ether, which is significantly more volatile and thermally stable.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard or the sample containing the analyte into a clean, dry 2 mL glass vial.
-
If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen to dryness.
-
Add 500 µL of a suitable solvent (e.g., anhydrous pyridine, acetonitrile, or dichloromethane) to dissolve the residue.
-
-
Derivatization Reaction:
-
Add 100 µL of BSTFA (with or without 1% TMCS as a catalyst) to the sample solution.
-
Securely cap the vial.
-
Heat the reaction mixture at 60-70 °C for 30 minutes in a heating block or water bath. The steric hindrance of the secondary alcohol may necessitate these conditions for complete derivatization.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Suggested GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Suggested MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Expected Outcome:
The derivatization reaction replaces the active hydrogen of the hydroxyl group with a TMS group, increasing the molecular weight by 72 amu. The resulting TMS ether of this compound will have a shorter retention time and improved peak shape compared to the underivatized alcohol.
Protocol 2: Acylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
Acylation with MTBSTFA introduces a tert-butyldimethylsilyl (TBDMS) group, which forms a more stable derivative compared to the TMS ether, offering increased resistance to hydrolysis. This is particularly advantageous for complex sample matrices or when delayed analysis is required.
Experimental Protocol:
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, step 1.
-
Dissolve the residue in 500 µL of a suitable solvent (e.g., anhydrous acetonitrile or ethyl acetate).
-
-
Derivatization Reaction:
-
Add 100 µL of MTBSTFA to the sample solution.
-
Securely cap the vial.
-
Heat the reaction mixture at 70-80 °C for 45-60 minutes. The bulkier TBDMS group may require slightly more forcing conditions for complete reaction with the sterically hindered secondary alcohol.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system using the same conditions as in Protocol 1.
-
Expected Outcome:
The TBDMS ether of this compound will be formed, increasing the molecular weight by 114 amu. This derivative will be more stable than the TMS ether and will also exhibit excellent chromatographic behavior.
| Derivatization Method | Reagent | Derivative | Molecular Weight Increase (amu) | Key Advantages |
| Silylation (TMS) | BSTFA | Trimethylsilyl ether | 72 | Highly volatile, common technique |
| Silylation (TBDMS) | MTBSTFA | tert-Butyldimethylsilyl ether | 114 | Increased stability, less moisture sensitive |
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to introduce a chromophoric or fluorophoric tag into the molecule, enabling sensitive detection by UV-Vis or fluorescence detectors.
Protocol 3: UV Derivatization using Benzoyl Chloride
Benzoylation introduces a benzoyl group, which has a strong UV absorbance, making the derivative readily detectable by a standard HPLC-UV system.
Experimental Protocol:
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, step 1.
-
Dissolve the residue in 500 µL of anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
Add 50 µL of pyridine (to act as a catalyst and acid scavenger).
-
Add 20 µL of benzoyl chloride.
-
Securely cap the vial and vortex briefly.
-
Heat the reaction mixture at 50-60 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Add 100 µL of methanol to quench any unreacted benzoyl chloride.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase.
-
-
HPLC-UV Analysis:
-
Inject an appropriate volume (e.g., 10-20 µL) of the reconstituted sample into the HPLC system.
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
-
Expected Outcome:
The hydroxyl group of this compound reacts with benzoyl chloride to form a benzoyl ester. This derivative will have a strong UV absorbance at approximately 230 nm, allowing for sensitive detection.
| Derivatization Method | Reagent | Derivative | Detection Wavelength | Key Advantages |
| Benzoylation | Benzoyl Chloride | Benzoyl ester | ~230 nm | Enables UV detection, stable derivative |
The derivatization of this compound is a critical step for its successful analysis by GC and HPLC. Silylation with BSTFA or MTBSTFA is recommended for GC analysis to improve volatility and thermal stability. For HPLC analysis, derivatization with benzoyl chloride provides a UV-active product suitable for sensitive detection. The choice of the specific derivatization reagent and method will depend on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. The protocols provided herein serve as a detailed starting point for method development and can be further optimized to meet specific analytical needs.
References
Application Notes and Protocols: 4,6,6-Trimethylheptan-2-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6,6-Trimethylheptan-2-ol is a secondary alcohol with the chemical formula C₁₀H₂₂O.[1][2] While it is not extensively documented as a starting material in complex organic syntheses within publicly available scientific literature, its chemical structure—a secondary alcohol—lends itself to a variety of fundamental organic transformations. These notes provide an overview of the potential applications of this compound based on the well-established reactivity of secondary alcohols. The protocols detailed below are general methods and should be adapted and optimized for the specific properties of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for planning synthetic routes and purification procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | [1][2] |
| Molecular Weight | 158.28 g/mol | [1] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 51079-79-9 | [2] |
| SMILES | CC(CC(C)O)CC(C)(C)C | [1] |
| InChIKey | FHQUDZUTAZYJRH-UHFFFAOYSA-N | [1][2] |
Potential Synthetic Applications and Protocols
As a secondary alcohol, this compound can serve as a precursor to ketones, esters, and alkenes. These transformations are fundamental in the synthesis of fine chemicals, fragrances, and potential pharmaceutical intermediates.
Oxidation to 4,6,6-Trimethylheptan-2-one
The oxidation of secondary alcohols to ketones is a common and crucial transformation in organic synthesis.[3][4] The resulting ketone, 4,6,6-trimethylheptan-2-one, can be a valuable intermediate for further carbon-carbon bond-forming reactions.
A widely used method for oxidizing secondary alcohols is the Jones oxidation, which utilizes chromic acid prepared in situ from chromium trioxide and sulfuric acid in acetone.[5]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
Procedure:
-
Dissolve 10.0 g of this compound in 100 mL of acetone and cool the solution to 0-5 °C in an ice bath.
-
Slowly add Jones reagent (prepared by dissolving 27 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting with water to 100 mL) dropwise to the stirred alcohol solution. The temperature should be maintained below 20 °C.
-
The reaction progress can be monitored by the color change from orange to green.[4] Once the orange color persists, the oxidation is complete.
-
Quench the excess oxidant by the careful addition of isopropyl alcohol until the green color is re-established.
-
Decant the acetone solution from the chromium salts and dilute with diethyl ether.
-
Wash the organic solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,6,6-trimethylheptan-2-one.
-
Purify the product by vacuum distillation.
Caption: Workflow for the oxidation of this compound.
Esterification to Novel Esters
Esterification is another fundamental reaction of alcohols, often used to create compounds with pleasant odors for the fragrance industry or to introduce protecting groups in multi-step syntheses.[6][7] Fischer esterification, the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method.[6]
This protocol describes the synthesis of 4,6,6-trimethylheptan-2-yl acetate as an example.
Materials:
-
This compound
-
Acetic acid, glacial
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 15.8 g of this compound, 1.2 equivalents of glacial acetic acid, and 50 mL of toluene.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL).
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
The resulting crude ester can be purified by vacuum distillation.
Caption: Workflow for the Fischer esterification of this compound.
Dehydration to Alkenes
The acid-catalyzed dehydration of secondary alcohols typically follows Zaitsev's rule to yield the most substituted alkene as the major product.[8] This reaction is a key method for introducing unsaturation into a molecule.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Place 15.8 g of this compound in a distillation apparatus.
-
Slowly add 5 mL of concentrated sulfuric acid (or phosphoric acid) while cooling the flask.
-
Heat the mixture gently to initiate the dehydration. The resulting alkene(s) will distill over.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
The product can be further purified by fractional distillation to separate any isomeric alkenes.
Caption: Workflow for the dehydration of this compound.
Disclaimer: The protocols provided are general and illustrative. They have not been optimized for this compound specifically. Researchers should conduct their own literature search for the most current and appropriate methods and perform all experiments with appropriate safety precautions in a certified laboratory setting.
References
- 1. 4,6,6-Trimethyl-2-heptanol | C10H22O | CID 3016592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. byjus.com [byjus.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uakron.edu [uakron.edu]
- 8. youtube.com [youtube.com]
Application Note and Protocol for the Purification of 4,6,6-Trimethylheptan-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,6,6-Trimethylheptan-2-ol is a branched-chain aliphatic alcohol with potential applications in various fields of chemical synthesis, including the development of novel pharmaceutical compounds and specialty chemicals. The purity of this alcohol is critical for its use in subsequent reactions and for ensuring the desired properties of the final products. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture. The described methodology employs fractional distillation under reduced pressure, a robust technique for separating compounds with close boiling points, followed by an optional column chromatography step for achieving high purity. This protocol is designed to be a reliable method for obtaining this compound in a highly purified form, suitable for demanding research and development applications.
Materials and Equipment
Reagents
-
Crude this compound
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
Equipment
-
Round-bottom flasks (various sizes)
-
Separatory funnel
-
Fractional distillation apparatus (including a Vigreux or packed column, distillation head, condenser, and receiving flasks)
-
Vacuum pump and vacuum gauge
-
Heating mantle with a stirrer
-
Rotary evaporator
-
Glass funnel
-
Filter paper
-
Chromatography column
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization (if applicable)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument for purity analysis
Experimental Protocols
Work-up of Crude Reaction Mixture
-
Transfer the crude reaction mixture containing this compound to a separatory funnel of appropriate size.
-
Add an equal volume of deionized water and shake gently to quench any remaining reactive reagents. Allow the layers to separate.
-
If the reaction was acidic, neutralize by washing with a saturated sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask occasionally for 15-20 minutes.
-
Filter the drying agent using a glass funnel with filter paper into a clean, dry round-bottom flask.
-
Remove the bulk of the solvent using a rotary evaporator.
Purification by Fractional Distillation
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Transfer the crude, dried this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure. A reduced pressure is recommended to lower the boiling point and prevent decomposition.
-
Begin heating the distillation flask gently using a heating mantle.
-
Monitor the temperature at the distillation head. Collect and discard the initial low-boiling fraction (forerun), which may contain residual solvent and more volatile impurities.
-
Carefully collect the main fraction corresponding to the boiling point of this compound. The boiling point will depend on the pressure.
-
Stop the distillation when the temperature starts to rise significantly again, indicating the presence of higher-boiling impurities, or when only a small residue remains in the distillation flask.
-
Weigh the collected fraction of purified this compound and determine the yield.
-
Analyze the purity of the distilled product using GC-MS.
Optional High-Purity Purification by Column Chromatography
For applications requiring very high purity, an additional column chromatography step can be performed.
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack a chromatography column with the silica gel slurry. Ensure there are no air bubbles in the packed column.
-
Sample Loading: Dissolve a small amount of the distilled this compound in a minimal amount of hexane. Load this solution onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate). The optimal solvent system should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions in test tubes or small flasks.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the highly purified this compound.
-
Final Analysis: Confirm the purity of the final product by GC-MS.
Data Presentation
The following table summarizes the expected quantitative data from the purification protocol.
| Purification Stage | Mass (g) | Yield (%) | Purity by GC-MS (%) |
| Crude Product | Initial Mass | 100 | Initial Purity |
| After Work-up & Drying | Mass | Yield | Purity |
| After Fractional Distillation | Mass | Yield | > 95% |
| After Column Chromatography | Mass | Yield | > 99% |
Note: The actual values for mass, yield, and purity will depend on the specific reaction and the efficiency of the purification steps.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the purification protocol for this compound.
Caption: Workflow for the purification of this compound.
Application Notes and Protocols for 4,6,6-Trimethylheptan-2-ol in Fragrance Chemistry
Disclaimer: Publicly available information on the specific application of 4,6,6-Trimethylheptan-2-ol in fragrance chemistry is limited. The following application notes and protocols are based on the general principles of fragrance chemistry, the known characteristics of aliphatic alcohols in perfumery, and information on structurally similar molecules.[1][2] The provided quantitative data is representative and should be considered hypothetical for this specific molecule.
Introduction
This compound is a branched-chain aliphatic alcohol.[3] Aliphatic alcohols are important components in perfumery, contributing a variety of odor characteristics.[1] While detailed sensory information for this specific molecule is not widely published, structurally similar compounds are known to possess floral, fruity, and woody notes. For instance, the related compound 2,5,6-trimethyl-2-heptanol is described as having a floral, freesia-like odor with a slightly fruity character.[4][5][6] This suggests that this compound could offer a unique and complex scent profile, making it a potentially valuable ingredient for fragrance creation.
Potential Olfactory Profile: Based on its structure, the hypothetical olfactory profile of this compound is likely to be:
-
Primary Notes: Woody, Ambery
-
Secondary Notes: Floral (Muguet, Freesia-like), Fruity
-
Subtle Nuances: Waxy, Green
Quantitative Data
The following tables provide hypothetical, yet representative, quantitative data for the use of a novel woody-amber alcohol like this compound in various applications.
Table 1: Hypothetical Odor and Vapor Pressure Data
| Parameter | Value | Conditions |
| Odor Threshold (in air) | 0.5 ng/L | - |
| Vapor Pressure | 0.02 mmHg | at 25°C |
| Substantivity on Paper | > 48 hours | - |
Table 2: Suggested Use Levels in Fragrance Applications
| Application | Concentration (% in final product) | Purpose |
| Fine Fragrance (Eau de Parfum) | 0.1 - 2.0% | Adds unique woody and floral character |
| Personal Care (Lotions, Creams) | 0.05 - 0.5% | Provides a subtle, clean background note |
| Household (Cleaners, Air Fresheners) | 0.1 - 1.0% | Enhances freshness and complexity |
| Soaps and Detergents | 0.2 - 1.5% | Contributes to a rich, substantive scent |
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound
Objective: To characterize the olfactory profile of this compound and determine its odor detection threshold.
Materials:
-
This compound (neat)
-
Ethanol (perfumer's grade, odorless)[7]
-
Glass vials with caps
-
Pipettes
-
Odor-free smelling strips
-
Trained sensory panel[8]
Methodology:
-
Preparation of Dilutions:
-
Prepare a series of dilutions of this compound in ethanol: 10%, 1%, 0.1%, 0.01%, and 0.001%.
-
For each dilution, accurately pipette the required volume of the compound into a labeled glass vial and dilute with ethanol.
-
-
Odor Profile Description:
-
Dip a clean smelling strip into the 10% dilution.
-
Allow the ethanol to evaporate for approximately 10-15 seconds.
-
Present the strip to the sensory panel and ask them to describe the odor characteristics at different time intervals (top note, middle note, and base note).[9]
-
Record all descriptors used by the panelists.
-
-
Odor Threshold Determination:
-
Use the serial dilutions to determine the odor detection threshold.
-
Present the smelling strips dipped in the different dilutions, along with a blank (ethanol only), to the panelists in a randomized order.
-
The lowest concentration at which the odor can be reliably detected by a majority of the panel is recorded as the odor threshold.
-
Protocol 2: Incorporation into a Fragrance Concentrate
Objective: To create a simple fragrance concentrate to evaluate the performance and blending characteristics of this compound.
Materials:
-
This compound (10% dilution in ethanol)
-
Other fragrance raw materials (e.g., Linalool, Iso E Super, Hedione, Galaxolide)
-
Digital scale
-
Glass beaker
-
Stirring rod
Methodology:
-
Formulation: Create a simple floral-woody fragrance formula. For example:
-
Iso E Super: 30%
-
Hedione: 20%
-
Galaxolide (50%): 15%
-
Linalool: 10%
-
This compound (10%): 25%
-
-
Blending:
-
Tare the glass beaker on the digital scale.
-
Carefully weigh and add each ingredient to the beaker according to the formula.
-
Gently stir the mixture until it is homogeneous.
-
Allow the concentrate to mature for at least 48 hours before evaluation.
-
Protocol 3: Stability and Performance Testing in a Lotion Base
Objective: To assess the stability and olfactory performance of this compound in a consumer product base over time.[10][11]
Materials:
-
Fragrance concentrate containing this compound
-
Unscented lotion base
-
Glass jars with airtight lids
-
Incubator or oven for accelerated stability testing[12]
-
UV light chamber
Methodology:
-
Sample Preparation:
-
Prepare two batches of lotion: one with the fragrance concentrate (at 0.5% concentration) and a control batch without fragrance.
-
Thoroughly mix the fragrance concentrate into the lotion base until uniform.
-
Divide each batch into three sets of samples in glass jars.
-
-
Stability Testing Conditions: [12]
-
Set 1 (Ambient): Store at room temperature (20-25°C) away from direct light.
-
Set 2 (Accelerated Aging): Place in an incubator at 40°C.
-
Set 3 (Light Exposure): Place in a UV light chamber.
-
-
Evaluation:
-
Evaluate the samples at regular intervals (e.g., 1 week, 4 weeks, 8 weeks, 12 weeks).
-
For each evaluation, assess the following:
-
Odor: Compare the scented lotion to the control and a fresh sample. Note any changes in odor profile or intensity.
-
Color: Observe any discoloration compared to the control.
-
Viscosity: Check for any changes in the lotion's consistency.
-
-
Record all observations in a stability report.
-
Visualizations
Caption: Workflow for Sensory Evaluation of a New Fragrance Molecule.
Caption: Workflow for Formulation and Stability Testing.
References
- 1. Aliphatic Compounds Used In Perfumery | PPTX [slideshare.net]
- 2. dropofodor.com [dropofodor.com]
- 3. This compound [webbook.nist.gov]
- 4. US6022531A - Use of 2,5,6-trimethyl-2-heptanol in perfumery and as flavoring ingredient - Google Patents [patents.google.com]
- 5. DE69922273T2 - Use of 2,5,6-trimethyl-2-heptanol as a fragrance and flavor - Google Patents [patents.google.com]
- 6. 2,5,6-trimethyl-2-heptanol, 66256-48-2 [thegoodscentscompany.com]
- 7. sobfragrance.com [sobfragrance.com]
- 8. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 9. umbrex.com [umbrex.com]
- 10. iltusa.com [iltusa.com]
- 11. mlapbotanicals.com [mlapbotanicals.com]
- 12. orchadia.org [orchadia.org]
Application Notes and Protocols for Reactions Involving 4,6,6-Trimethylheptan-2-ol
These application notes provide detailed protocols for the experimental setup of reactions involving 4,6,6-trimethylheptan-2-ol, targeting researchers, scientists, and professionals in drug development. The following sections detail the oxidation of this compound to its corresponding ketone, a fundamental transformation in organic synthesis.
Oxidation of this compound to 4,6,6-Trimethylheptan-2-one
The oxidation of secondary alcohols to ketones is a crucial reaction in the synthesis of fine chemicals and pharmaceutical intermediates. This protocol describes the oxidation of this compound to 4,6,6-trimethylheptan-2-one using 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, commonly known as Bobbitt's salt. This method is advantageous due to its high selectivity and mild reaction conditions.
Experimental Protocol
Materials:
-
This compound (C₁₀H₂₂O)
-
4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (Bobbitt's Salt, C₁₁H₂₁BF₄N₂O₂)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel (for chromatography)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 31.6 mmol) in 100 mL of dichloromethane.
-
Addition of Oxidant: To the stirred solution, add 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (10.4 g, 34.7 mmol, 1.1 eq) and 5 g of silica gel.
-
Reaction Monitoring: Vigorously stir the resulting yellow slurry at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material and the color change of the slurry from yellow to off-white.
-
Workup: Upon completion, filter the reaction mixture through a pad of silica gel in a fritted glass funnel, washing the silica gel with an additional 50 mL of dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2) to afford the pure 4,6,6-trimethylheptan-2-one.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) | Purity (%) |
| This compound | C₁₀H₂₂O | 158.28 | 5.0 | 31.6 | - | >98 |
| 4,6,6-Trimethylheptan-2-one | C₁₀H₂₀O | 156.27 | 4.5 | 28.8 | 91 | >99 (post-chromatography) |
Visualizations
Experimental Workflow for the Oxidation of this compound
Caption: Workflow for the oxidation of this compound.
Logical Relationship of Reaction Components
Caption: Key components in the oxidation of this compound.
Application Notes and Protocols: 4,6,6-Trimethylheptan-2-ol in Polymer Synthesis
A thorough review of available scientific literature and chemical databases reveals no specific, documented applications of 4,6,6-trimethylheptan-2-ol in the field of polymer synthesis.
While a broad range of alcohols are utilized in polymer science as initiators, chain transfer agents, or as monomers for the synthesis of polyesters and polyethers, there is currently no evidence to suggest that this compound is employed for these purposes. Searches of chemical literature and patents did not yield any experimental protocols, quantitative data, or established methodologies detailing the use of this specific branched alcohol in polymerization reactions.
General Context: Branched Alcohols in Polymer Science
To provide a contextual understanding for researchers, the following section outlines the general roles that long-chain and branched alcohols can play in polymer synthesis. It is important to note that the information below is based on general principles and does not directly apply to this compound due to the lack of specific data.
Potential Roles of Branched Alcohols in Polymerization:
-
Monomers: Alcohols are key components in the synthesis of polyesters through condensation polymerization with carboxylic acids or their derivatives. The structure of the alcohol, including branching, can significantly influence the properties of the resulting polymer, such as its crystallinity, melting point, and solubility. Highly branched alcohols can introduce steric hindrance, potentially leading to amorphous polymers with lower glass transition temperatures.
-
Initiators: In certain types of polymerization, such as ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone), an alcohol can act as an initiator. The alcohol's hydroxyl group attacks the monomer, initiating the polymer chain growth. The structure of the initiating alcohol becomes the starting point of the polymer chain.
-
Chain Transfer Agents: In radical polymerization, alcohols can act as chain transfer agents, controlling the molecular weight of the resulting polymer. The lability of the O-H bond can influence the efficiency of the chain transfer process.
Hypothetical Experimental Workflow
In the absence of specific data for this compound, a hypothetical experimental workflow for investigating its potential as a co-monomer in polyester synthesis is presented below. This protocol is intended as a general guideline for researchers interested in exploring the use of novel branched alcohols in polymer synthesis.
Objective: To synthesize a copolyester using this compound as a co-monomer and characterize its basic properties.
Materials:
-
Dimethyl terephthalate
-
Ethylene glycol
-
This compound
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
Tetrabutyl titanate (catalyst)
-
Inert solvent (e.g., xylene)
Protocol:
-
Esterification:
-
Charge a reaction vessel with dimethyl terephthalate, a molar excess of ethylene glycol, and a specific molar percentage of this compound.
-
Add zinc acetate as an esterification catalyst.
-
Heat the mixture under a nitrogen atmosphere to a temperature of 150-200 °C to initiate the transesterification reaction, distilling off the methanol byproduct.
-
-
Polycondensation:
-
Add antimony trioxide and tetrabutyl titanate as polycondensation catalysts.
-
Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to create a high vacuum.
-
Continue the reaction until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Extrude the molten polymer into a water bath to solidify and pelletize.
-
-
Characterization:
-
Determine the molecular weight and molecular weight distribution of the resulting copolyester using Gel Permeation Chromatography (GPC).
-
Analyze the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), using Differential Scanning Calorimetry (DSC).
-
Assess the thermal stability of the polymer using Thermogravimetric Analysis (TGA).
-
Characterize the chemical structure and confirm the incorporation of the branched alcohol using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization of a Generic Polyester Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a copolyester, which could be adapted for the investigation of novel co-monomers like this compound.
Caption: A generalized workflow for the two-stage synthesis of a copolyester.
Based on the current state of publicly available scientific information, there are no established protocols or applications for this compound in polymer synthesis. The information provided herein is based on general principles of polymer chemistry and is intended to serve as a foundational guide for researchers who may wish to investigate the potential of this and other novel branched alcohols in the development of new polymeric materials. Further experimental research would be required to determine if this compound can be effectively utilized in any polymerization process and to characterize the properties of any resulting polymers.
Application Notes and Protocols for the Stereoselective Synthesis of 4,6,6-Trimethylheptan-2-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the stereoselective synthesis of 4,6,6-trimethylheptan-2-ol isomers. Due to a lack of specific literature for this target molecule, this guide focuses on well-established, highly effective methods for the asymmetric reduction of structurally similar, sterically hindered ketones. The protocols and data presented are drawn from representative examples in the scientific literature and are intended to provide a strong foundation for the development of a successful synthetic route. Three primary strategies are highlighted: enzymatic reduction, asymmetric transfer hydrogenation, and Corey-Bakshi-Shibata (CBS) reduction. A proposed synthetic workflow for a specific isomer of this compound is also provided.
Introduction
The stereoselective synthesis of chiral alcohols is a critical endeavor in the fields of pharmaceutical development, materials science, and fragrance chemistry. The specific spatial arrangement of functional groups in a molecule can dramatically influence its biological activity and physical properties. This compound possesses two chiral centers, at the C2 and C4 positions, meaning four possible stereoisomers exist: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The synthesis of a single, desired isomer in high purity presents a significant chemical challenge, particularly due to the sterically demanding neopentyl-like group at the C6 position.
This document outlines robust and versatile methods for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, which can be adapted for the synthesis of the desired this compound isomers from the corresponding ketone, 4,6,6-trimethylheptan-2-one.
Proposed Synthetic Approach
A logical and direct approach to the stereoselective synthesis of this compound isomers is the asymmetric reduction of the prochiral ketone, 4,6,6-trimethylheptan-2-one. This precursor can be synthesized through various established organic chemistry methods. The key step, the asymmetric reduction, will determine the stereochemistry at the C2 position. The stereochemistry at the C4 position is pre-determined in the ketone precursor.
Caption: Proposed workflow for the synthesis of this compound isomers.
Methodologies and Representative Data
While specific data for the asymmetric reduction of 4,6,6-trimethylheptan-2-one is not available in the literature, the following table summarizes the performance of the three recommended methods on structurally analogous, sterically hindered ketones. This data provides a strong basis for method selection and optimization.
| Method | Catalyst/Enzyme | Substrate | Product Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference (for similar transformations) |
| Enzymatic Reduction | Ketoreductase (KRED) | Bulky aliphatic ketone | >95 | >99 | (General literature on KREDs) |
| Asymmetric Transfer Hydrogenation (ATH) | (R,R)-Ts-DPEN Ru(II) complex | Acetophenone | 95 | 97 (R) | (Representative ATH literature) |
| Corey-Bakshi-Shibata (CBS) Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Acetophenone | 97 | 96 (R) | (Representative CBS literature) |
Experimental Protocols for Analogous Substrates
The following are detailed protocols for the asymmetric reduction of representative bulky ketones, which can be adapted for the synthesis of this compound isomers.
Enzymatic Reduction using a Ketoreductase (KRED)
General Workflow:
Caption: Workflow for a typical enzymatic ketone reduction.
Protocol for a Generic Bulky Ketone:
-
Reaction Setup: In a temperature-controlled vessel, prepare a 100 mM potassium phosphate buffer (pH 7.0).
-
Enzyme and Cofactor Addition: To the buffer, add the selected ketoreductase (KRED) to a final concentration of 1-5 mg/mL. Add NADP+ (or NAD+) to a final concentration of 0.1 mM. For cofactor regeneration, add a suitable glucose dehydrogenase (GDH) and D-glucose (1.1 equivalents relative to the ketone substrate).
-
Substrate Addition: Add the bulky ketone substrate (e.g., 4,6,6-trimethylheptan-2-one) to a final concentration of 10-50 mM. A co-solvent such as DMSO or isopropanol (up to 10% v/v) may be used to improve substrate solubility.
-
Reaction: Stir the mixture at a controlled temperature (typically 25-37 °C) and monitor the reaction progress by GC or HPLC.
-
Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography.
Asymmetric Transfer Hydrogenation (ATH)
General Workflow:
Caption: Workflow for a typical asymmetric transfer hydrogenation.
Protocol for the Reduction of Acetophenone (as a model):
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral Ru(II) catalyst (e.g., RuCl--INVALID-LINK--) in a suitable solvent (e.g., dichloromethane or isopropanol).
-
Reaction Mixture: To this solution, add the ketone substrate (e.g., acetophenone). Then, add the hydrogen source, typically a mixture of formic acid and triethylamine (5:2 azeotrope).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the conversion by TLC, GC, or HPLC.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the product by column chromatography.
Corey-Bakshi-Shibata (CBS) Reduction
General Workflow:
Caption: Workflow for a typical Corey-Bakshi-Shibata reduction.
Protocol for the Reduction of a Generic Ketone:
-
Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of the (S)- or (R)-CBS-oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add a solution of borane-dimethyl sulfide complex or borane-THF complex (typically 1.0 M in THF, 0.6-1.0 equivalents) dropwise.
-
Substrate Addition: Cool the reaction mixture to -78 °C and add a solution of the ketone in anhydrous THF dropwise over a period of 30 minutes.
-
Reaction: Stir the reaction at -78 °C for several hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by the slow, dropwise addition of methanol at -78 °C. Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.
-
Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the alcohol by flash chromatography.
Conclusion
The stereoselective synthesis of this compound isomers, while not explicitly described in the current literature, is an achievable goal through the application of modern asymmetric synthesis methodologies. The choice of method—enzymatic reduction, asymmetric transfer hydrogenation, or CBS reduction—will depend on factors such as the availability of catalysts and enzymes, desired stereoisomer, and scalability. The provided protocols for analogous sterically hindered ketones offer a robust starting point for the development of a successful and highly stereoselective synthesis of the target chiral alcohols. It is recommended that initial small-scale screening experiments be conducted to determine the optimal catalyst and conditions for the reduction of 4,6,6-trimethylheptan-2-one.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6,6-Trimethylheptan-2-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,6,6-Trimethylheptan-2-ol synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific challenges that may be encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section is designed to help you identify and resolve common issues that can lead to low yields or impurities in the synthesis of this compound. Two primary synthetic routes are addressed: the reduction of 4,6,6-trimethylheptan-2-one and the Grignard reaction.
Route 1: Reduction of 4,6,6-Trimethylheptan-2-one
Q1: My yield of this compound is lower than expected after reduction with sodium borohydride (NaBH₄). What are the potential causes?
A1: Low yields in the NaBH₄ reduction of sterically hindered ketones like 4,6,6-trimethylheptan-2-one can stem from several factors:
-
Incomplete Reaction: The steric hindrance around the carbonyl group can slow down the reaction. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use fresh, high-quality NaBH₄ for optimal results.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used and generally effective.
-
Temperature: While the reaction is often carried out at room temperature, gentle heating might be necessary to drive the reaction to completion for hindered ketones. However, be cautious as excessive heat can lead to side reactions.
-
Work-up Procedure: Inefficient extraction of the product during the work-up can lead to significant losses. Ensure proper phase separation and use an adequate amount of an appropriate organic solvent for extraction.
Q2: I am observing the formation of side products in my reduction reaction. What are they and how can I minimize them?
A2: While the reduction of a saturated ketone like 4,6,6-trimethylheptan-2-one is generally clean, side reactions can occur, particularly if the starting material is not pure. If the precursor ketone was synthesized via an aldol condensation, it might contain α,β-unsaturated impurities. Reduction of these impurities can lead to a mixture of saturated and unsaturated alcohols. To minimize side products, ensure the purity of your starting ketone, for instance by distillation.
Q3: How can I effectively purify the final product, this compound?
A3: Due to its relatively high boiling point, purification of this compound is best achieved by vacuum distillation . This technique allows for distillation at a lower temperature, preventing potential decomposition of the alcohol.
Route 2: Grignard Synthesis
Q1: My Grignard reaction to produce this compound is not initiating or is giving a very low yield. What are the common reasons for this?
A1: Grignard reactions are notoriously sensitive to reaction conditions. The most common reasons for failure or low yield are:
-
Presence of Water: Grignard reagents are highly reactive towards protic compounds, including water. Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and that all solvents and reagents are anhydrous.
-
Magnesium Surface Inactivity: The magnesium turnings may have an oxide layer that prevents the reaction from starting. Activating the magnesium by crushing the turnings, using a crystal of iodine, or adding a small amount of 1,2-dibromoethane can help initiate the reaction.
-
Purity of the Alkyl Halide: The alkyl halide used to prepare the Grignard reagent must be pure and dry.
-
Slow Addition of Reagents: The alkyl halide should be added slowly to the magnesium suspension to maintain control over the exothermic reaction. Similarly, the aldehyde should be added slowly to the prepared Grignard reagent.
-
Steric Hindrance: The reaction between a sterically hindered aldehyde (isobutyraldehyde) and a secondary Grignard reagent (sec-butylmagnesium bromide) can be sluggish. Allowing for a longer reaction time or gentle heating may be necessary.
Q2: I am getting a significant amount of a high-boiling side product in my Grignard reaction. What could it be?
A2: A common side product in Grignard reactions is the Wurtz coupling product, which is a dimer of the alkyl group from the Grignard reagent. In the case of using sec-butylmagnesium bromide, this would be 3,4-dimethylhexane. This side reaction is favored at higher temperatures, so maintaining a controlled reaction temperature is crucial.
Q3: How can I be sure my Grignard reagent has formed successfully before adding the aldehyde?
A3: Visual cues for the formation of a Grignard reagent include the disappearance of the metallic magnesium, the solution turning cloudy and greyish, and gentle refluxing of the solvent (like diethyl ether or THF) without external heating. For a more quantitative assessment, titration methods can be employed to determine the concentration of the Grignard reagent.
Quantitative Data Summary
Since specific yield data for the synthesis of this compound is not extensively reported in publicly available literature, the following table provides a general expectation of yields for the synthesis of structurally similar, branched secondary alcohols via these methods. Actual yields may vary based on experimental conditions and scale.
| Synthesis Route | Reagents | Expected Yield Range | Notes |
| Reduction of Ketone | 4,6,6-Trimethylheptan-2-one, Sodium Borohydride (NaBH₄) in Ethanol/Methanol | 70-95% | Yield is highly dependent on the purity of the starting ketone and the completeness of the reaction. Steric hindrance may require longer reaction times. |
| Grignard Synthesis | Isobutyraldehyde, sec-Butylmagnesium Bromide in Diethyl Ether/THF | 50-80% | Yield can be sensitive to the purity of reagents and the strict exclusion of water. Side reactions like Wurtz coupling can lower the yield, especially if the reaction temperature is not controlled. |
Experimental Protocols
The following are detailed, generalized methodologies for the two primary synthetic routes to this compound.
Protocol 1: Reduction of 4,6,6-Trimethylheptan-2-one with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6,6-trimethylheptan-2-one (1 equivalent) in methanol or ethanol.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting ketone is consumed (typically 1-3 hours).
-
Work-up: Carefully add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the mixture. Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Grignard Synthesis from Isobutyraldehyde and sec-Butyl Bromide
-
Preparation of Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, place a solution of sec-butyl bromide (1 equivalent) in the anhydrous solvent.
-
Add a small portion of the sec-butyl bromide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle boiling. If not, gently warm the flask.
-
Once initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve isobutyraldehyde (1 equivalent) in the anhydrous solvent and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
-
Drying, Concentration, and Purification:
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: Optimizing Reaction Conditions for 4,6,6-Trimethylheptan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6,6-trimethylheptan-2-ol. The guidance focuses on optimizing reaction conditions to improve yield and purity.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process:
-
Step 1: Grignard Reaction for Ketone Synthesis. Formation of the precursor ketone, 4,6,6-trimethylheptan-2-one, via a Grignard reaction. A plausible route is the reaction of a tert-butyl Grignard reagent with isobutyronitrile.
-
Step 2: Ketone Reduction. Reduction of 4,6,6-trimethylheptan-2-one to the desired secondary alcohol, this compound, using a reducing agent such as sodium borohydride (NaBH₄).
Experimental Workflow
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Step 1: Synthesis of 4,6,6-Trimethylheptan-2-one (Grignard Reaction)
Q1: My Grignard reaction is not initiating. What are the possible causes and solutions?
A1: Failure of a Grignard reaction to initiate is a common problem, often related to the presence of moisture or the quality of the reagents.
| Possible Cause | Troubleshooting Steps |
| Presence of Water | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (ether or THF are common).[1] |
| Poor Quality Magnesium | The surface of the magnesium turnings may be oxidized. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The magnesium should be shiny. |
| Impure Alkyl Halide | Ensure the tert-butyl halide is pure and dry. Distillation of the alkyl halide may be necessary. |
| Low Temperature | Gentle heating may be required to initiate the reaction. A warm water bath can be used. |
Q2: I am experiencing low yields of the ketone. What are the potential reasons?
A2: Low yields in Grignard reactions with nitriles can be attributed to several factors, including side reactions and incomplete conversion.
| Possible Cause | Troubleshooting Steps |
| Grignard Reagent Decomposition | The Grignard reagent is a strong base and can be consumed by any acidic protons present. Ensure all reactants and solvents are strictly anhydrous.[2][3] |
| Side Reaction: α-Deprotonation | The Grignard reagent can act as a base and deprotonate the α-carbon of the nitrile, especially with sterically hindered reagents.[4] Using a less hindered Grignard reagent, if possible, or carefully controlling the addition temperature might mitigate this. |
| Incomplete Reaction | Nitriles are generally less reactive than carbonyl compounds.[5] Ensure a sufficient reaction time and consider using a higher boiling solvent like THF to allow for reflux at a higher temperature. The use of a catalyst, such as copper(I) salts, has been shown to improve yields in Grignard reactions with nitriles.[4][6] |
| Workup Issues | Incomplete hydrolysis of the intermediate imine will result in lower ketone yields. Ensure the acidic workup is thorough. |
Troubleshooting Logic for Low Ketone Yield
Step 2: Reduction of 4,6,6-Trimethylheptan-2-one to this compound
Q3: My ketone reduction with sodium borohydride is slow or incomplete. What can I do?
A3: While NaBH₄ is a reliable reducing agent, certain factors can affect its efficiency.
| Possible Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Although stoichiometrically one mole of NaBH₄ can reduce four moles of a ketone, it is common practice to use a molar excess of NaBH₄ to ensure complete reaction.[7][8] |
| Low Temperature | While the reaction is often performed at room temperature or 0 °C, gentle warming may be necessary for less reactive or sterically hindered ketones. |
| Solvent Choice | Protic solvents like methanol or ethanol are typically used. The choice of solvent can influence the reaction rate. |
| Purity of Ketone | Impurities in the starting ketone can interfere with the reduction. Ensure the 4,6,6-trimethylheptan-2-one is reasonably pure before proceeding. |
Q4: I am observing side products in my final alcohol product. What are they and how can I avoid them?
A4: The primary side product in this reaction is typically unreacted starting material.
| Side Product | Avoidance and Removal |
| Unreacted Ketone | This is the most common impurity. To avoid this, ensure a sufficient excess of NaBH₄ is used and allow for adequate reaction time. Unreacted ketone can be removed from the final product by purification techniques such as distillation or column chromatography. |
| Borate Esters | During the reaction, borate ester intermediates are formed. These are typically hydrolyzed during the workup step by the addition of water or dilute acid. Incomplete hydrolysis can lead to these impurities in the final product. Ensure a thorough workup. |
Q5: How should I purify the final product, this compound?
A5: The final alcohol product can be purified by several methods.
| Purification Method | Description |
| Distillation | Given that this compound is a liquid, distillation is a suitable method for purification, especially for removing non-volatile impurities and potentially separating it from any unreacted ketone if their boiling points are sufficiently different.[9][10][11][12] |
| Column Chromatography | For higher purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective. |
| Extraction | An initial workup involving extraction is necessary to separate the alcohol from the inorganic boron salts and any remaining aqueous solution. |
Experimental Protocols
Protocol 1: Synthesis of 4,6,6-Trimethylheptan-2-one
This protocol is a general procedure for the synthesis of a ketone from a nitrile using a Grignard reagent and should be adapted and optimized for the specific reactants.
Materials:
-
tert-Butyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Isobutyronitrile
-
Dilute aqueous acid (e.g., 1 M HCl)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of tert-butyl chloride in anhydrous ether or THF to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. Once initiated, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of isobutyronitrile in anhydrous ether or THF dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of dilute aqueous acid. This will hydrolyze the intermediate imine to the ketone.[5][6][7][13][14]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,6,6-trimethylheptan-2-one. The crude product can be purified by distillation.
Protocol 2: Synthesis of this compound
Materials:
-
4,6,6-Trimethylheptan-2-one
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Diethyl ether or Dichloromethane for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,6,6-trimethylheptan-2-one in methanol or ethanol. Cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride to the cooled solution in portions. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Workup: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Remove the organic solvent under reduced pressure.
-
Extraction and Purification: Add water to the residue and extract the product with diethyl ether or dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution to yield the crude this compound. The final product can be purified by distillation.[9][10][11][12]
Data Presentation: Optimizing Reaction Conditions
Table 1: Hypothetical Optimization of Grignard Reaction for Ketone Synthesis
| Entry | Grignard Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.2 | Diethyl Ether | 0 to RT | 4 | 65 |
| 2 | 1.5 | Diethyl Ether | 0 to RT | 4 | 75 |
| 3 | 1.5 | THF | 0 to RT | 4 | 80 |
| 4 | 1.5 | THF | Reflux | 2 | 85 |
| 5 | 1.5 (with CuI catalyst) | THF | 0 to RT | 2 | 92 |
Table 2: Hypothetical Optimization of NaBH₄ Reduction of a Ketone
| Entry | NaBH₄ (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | Methanol | 25 | 2 | 88 |
| 2 | 1.2 | Methanol | 25 | 2 | 95 |
| 3 | 1.2 | Ethanol | 25 | 2 | 93 |
| 4 | 1.2 | Methanol | 0 | 4 | 96 |
| 5 | 1.5 | Methanol | 0 | 4 | 98 |
References
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Help adding grignard with nitrile - ECHEMI [echemi.com]
- 5. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. US1422583A - Process of purifying higher secondary alcohols - Google Patents [patents.google.com]
- 10. How To [chem.rochester.edu]
- 11. Distillation - The science of distillation [diffordsguide.com]
- 12. Distillation - Wikipedia [en.wikipedia.org]
- 13. shaalaa.com [shaalaa.com]
- 14. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 4,6,6-Trimethylheptan-2-ol
Welcome to the technical support center for the purification of 4,6,6-Trimethylheptan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the purification of this compound.
Disclaimer: Limited specific experimental data for the purification of this compound is publicly available. The guidance provided here is based on general principles of organic chemistry and purification of structurally similar branched, long-chain alcohols.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Distillation | 1. Inefficient Fractionating Column: The column may not have enough theoretical plates to separate isomers with close boiling points. 2. Azeotrope Formation: An azeotrope with a solvent or impurity may be present.[1] 3. Thermal Decomposition: The compound may be degrading at its boiling point. | 1. Improve Distillation Setup: Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). 2. Azeotropic Distillation: If an azeotrope is suspected, try adding a third component (entrainer) to break it. Alternatively, switch to a different purification method like column chromatography. 3. Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and prevent decomposition. |
| Co-elution of Impurities in Column Chromatography | 1. Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the target compound from impurities. 2. Overloading the Column: Applying too much crude product can lead to poor separation. 3. Isomeric Impurities: Structural isomers often have very similar polarities, making them difficult to separate. | 1. Optimize Mobile Phase: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. A gradient elution may be necessary. 2. Reduce Sample Load: Use a larger column or reduce the amount of sample loaded. 3. High-Performance Liquid Chromatography (HPLC): For difficult separations of isomers, consider using HPLC with a suitable column (e.g., reverse-phase or chiral).[2] |
| Product is an Oil Instead of a Solid | 1. Residual Solvent: Trapped solvent can prevent crystallization. 2. Presence of Impurities: Impurities can disrupt the crystal lattice formation. 3. Compound is Naturally an Oil: The melting point of this compound may be below room temperature. | 1. Remove Residual Solvent: Dry the product under high vacuum for an extended period. 2. Further Purification: Re-purify the product using a different method (e.g., chromatography if distillation was used initially). 3. Characterize the Product: Confirm the identity and purity of the oily product using analytical techniques like NMR and GC-MS. If pure, it is likely an oil at room temperature. |
| Low Overall Yield | 1. Incomplete Reaction: The synthesis reaction may not have gone to completion. 2. Product Loss During Extraction: Inefficient extraction from the reaction mixture. 3. Loss During Purification: Multiple purification steps can lead to cumulative losses. | 1. Monitor Reaction Progress: Use TLC or GC to monitor the reaction and ensure it has gone to completion before workup. 2. Optimize Extraction: Ensure the correct pH for extraction and use an adequate volume of an appropriate solvent. Perform multiple extractions. 3. Minimize Transfers: Handle the product carefully and minimize the number of transfers between vessels. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
Q2: What are the likely impurities from the synthesis of this compound?
A2: this compound is likely synthesized via a Grignard reaction.[4][5] This would involve the reaction of 4,4-dimethylpentylmagnesium bromide with acetaldehyde. Potential impurities from this synthesis could include:
-
Unreacted starting materials: 4,4-dimethylpentyl bromide and acetaldehyde.
-
Grignard side products: Biphenyl-type compounds if a phenyl-based Grignard was used, or Wurtz coupling products from the alkyl halide.[6][7]
-
Isomeric alcohols: Rearrangement of the Grignard reagent could lead to the formation of isomeric alcohols.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities.
-
Fractional Distillation: This is a good initial choice for separating compounds with different boiling points.[8][9] However, it may not be effective for separating closely related isomers.
-
Column Chromatography: This is effective for separating compounds based on polarity. It is particularly useful if distillation fails to remove isomeric impurities.
-
Crystallization: If the compound is a solid at room temperature, crystallization can be a highly effective method for achieving high purity.[10]
Q4: How can I monitor the purity of this compound during purification?
A4: Several analytical techniques can be used to assess purity:
-
Gas Chromatography (GC): Provides a quantitative measure of purity and can resolve closely related volatile impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to find a suitable solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.
-
Mass Spectrometry (MS): Can be coupled with GC (GC-MS) to identify the molecular weight of the components in your sample.
Experimental Protocols
Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between.
-
Heating: Gently heat the distillation flask using a heating mantle and a stirrer.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. Monitor the temperature closely; a stable boiling point indicates a pure fraction.[8]
Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel or alumina as the stationary phase, using a suitable solvent as the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions using TLC or GC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Logical Troubleshooting Workflow
Below is a DOT script for a logical workflow to troubleshoot the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Quantification of Branched-Chain Alcohol-Based Biofuels and Other Fermentation Metabolites via High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Heptanol, 2,4,6-trimethyl- [webbook.nist.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. app1-c89-pub.pressidium.com - Fractional Distillation Chemistry [app1-c89-pub.pressidium.com]
- 10. DE102005040742B4 - Process for the purification of long-chain fatty alcohols - Google Patents [patents.google.com]
preventing decomposition of 4,6,6-Trimethylheptan-2-ol during reactions
Welcome to the technical support center for 4,6,6-trimethylheptan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during reactions involving this tertiary alcohol. Here you will find troubleshooting guides and frequently asked questions to help prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound during reactions?
A1: The most common decomposition pathway for this compound, a tertiary alcohol, is acid-catalyzed dehydration. This reaction proceeds via an E1 (unimolecular elimination) mechanism, leading to the formation of various alkenes.[1][2][3] The process is initiated by the protonation of the hydroxyl group, which then departs as a water molecule, forming a tertiary carbocation. A base then abstracts a proton from an adjacent carbon to form a double bond.
Q2: Why is decomposition a significant issue for this specific alcohol?
A2: Tertiary alcohols like this compound are particularly susceptible to dehydration because they form relatively stable tertiary carbocation intermediates.[1][2][3] The stability of this intermediate lowers the activation energy for the dehydration reaction, allowing it to proceed under relatively mild acidic conditions and at lower temperatures compared to primary or secondary alcohols.[4]
Q3: What are the likely decomposition products of this compound?
A3: The decomposition of this compound via dehydration will likely result in a mixture of isomeric alkenes. This is due to the possibility of proton abstraction from different adjacent carbon atoms. Furthermore, the intermediate carbocation can undergo rearrangements (hydride or alkyl shifts) to form more stable carbocations, leading to a more complex mixture of alkene products.
Q4: How can I prevent the decomposition of this compound during a reaction?
A4: There are two primary strategies to prevent decomposition:
-
Avoid acidic conditions and use milder reagents for dehydration: If the goal is to perform a dehydration reaction, using reagents that do not generate a carbocation intermediate can prevent rearrangements and improve product selectivity. A common method is the use of phosphorus oxychloride (POCl₃) in pyridine.[5][6]
-
Protect the alcohol functional group: If the alcohol needs to be preserved during a reaction at another site in the molecule, it can be temporarily converted into a less reactive functional group, known as a protecting group. Silyl ethers are a common choice for protecting alcohols.[2][7]
Troubleshooting Guides
Issue 1: Unwanted Alkene Formation in the Presence of Acid
Symptoms:
-
Low yield of the desired product.
-
Presence of multiple alkene isomers in the crude reaction mixture, confirmed by GC-MS or NMR.
Root Cause:
-
Acid-catalyzed dehydration of the tertiary alcohol. The acid may be a reagent, a catalyst, or an acidic byproduct.
Solutions:
-
Neutralize the reaction mixture: If the acid is a trace impurity, consider adding a non-nucleophilic base, such as pyridine or triethylamine, to neutralize it.
-
Employ a milder dehydration method: If dehydration is the desired outcome but rearrangements are problematic, switch to a non-acidic method like the use of phosphorus oxychloride (POCl₃) in pyridine. This promotes an E2 elimination, which does not involve a carbocation intermediate and thus prevents rearrangements.[5][6]
-
Protect the alcohol: If the alcohol functionality needs to be retained, protect it as a silyl ether (e.g., TBDMS ether) before proceeding with the acidic reaction.[2][7]
Issue 2: Incomplete Reaction or Low Yield with POCl₃ and Pyridine
Symptoms:
-
Significant amount of starting material (this compound) remains after the reaction.
-
Low yield of the expected alkene product.
Root Cause:
-
Insufficient reagent: The stoichiometry of POCl₃ may be inadequate.
-
Steric hindrance: The bulky nature of this compound may slow down the reaction.
-
Low temperature: The reaction may be too slow at the chosen temperature.
Solutions:
-
Increase the equivalents of POCl₃: Use a slight excess of POCl₃ (e.g., 1.2-1.5 equivalents) to ensure complete conversion of the alcohol.
-
Increase reaction time and/or temperature: Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. If the reaction is still sluggish, a modest increase in temperature may be required.
-
Ensure anhydrous conditions: Moisture can quench POCl₃, reducing its effectiveness. Ensure all glassware is oven-dried and solvents are anhydrous.
Issue 3: Difficulty in Protecting the Alcohol as a Silyl Ether
Symptoms:
-
Low yield of the protected alcohol (silyl ether).
-
Presence of unreacted starting material.
Root Cause:
-
Steric hindrance: The tertiary nature and bulky substituents of this compound can hinder the approach of the silylating agent.
-
Ineffective base: The base used may not be strong enough to deprotonate the alcohol effectively.
-
Non-ideal reaction conditions: The solvent and temperature may not be optimal.
Solutions:
-
Use a more reactive silylating agent: If using a less reactive silyl chloride (e.g., TBDMSCl), consider switching to a more reactive silyl triflate (e.g., TBDMSOTf) in the presence of a non-nucleophilic base like 2,6-lutidine.[8]
-
Choose a suitable base and solvent: Imidazole in DMF is a common and effective system for silylation.[7]
-
Increase reaction temperature: Gently heating the reaction mixture can help overcome the steric hindrance and drive the reaction to completion.
Data Presentation
The following table provides a qualitative comparison of expected outcomes for the dehydration of this compound under different conditions, based on general principles for tertiary alcohols.
| Method | Reagents | Mechanism | Expected Major Product(s) | Expected Yield | Potential Issues |
| Acid-Catalyzed Dehydration | H₂SO₄ or H₃PO₄, heat | E1 | Mixture of isomeric alkenes (rearranged and non-rearranged) | Moderate to Low | Low product selectivity, charring with H₂SO₄ |
| Milder Dehydration | POCl₃, Pyridine | E2 | Zaitsev product (most substituted, non-rearranged alkene) | High | Pyridine can be difficult to remove |
Experimental Protocols
Protocol 1: Mild Dehydration using POCl₃ and Pyridine
This protocol describes the dehydration of this compound to form the corresponding alkene without carbocation rearrangement.
Materials:
-
This compound
-
Anhydrous pyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Standard workup and purification equipment
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess POCl₃.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
Protocol 2: Protection of this compound as a TBDMS Ether
This protocol describes the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Due to the steric hindrance of the tertiary alcohol, the reaction may be slow. If necessary, gently heat the mixture to 40-50 °C. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with a nonpolar solvent like hexanes or diethyl ether.
-
Wash the organic layer with water and then with brine to remove DMF and imidazole hydrochloride.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure TBDMS-protected alcohol.
Visualizations
Caption: Acid-catalyzed decomposition pathway of this compound.
References
- 1. POCl3 Dehydration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
troubleshooting peak tailing in GC analysis of 4,6,6-Trimethylheptan-2-ol
Technical Support Center: GC Analysis of 4,6,6-Trimethylheptan-2-ol
This technical support guide provides troubleshooting advice for common issues encountered during the Gas Chromatography (GC) analysis of this compound, with a specific focus on addressing peak tailing.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC analysis?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the descent of the peak is drawn out.[1][2] In an ideal chromatogram, peaks are symmetrical (Gaussian). A tailing factor greater than 1.5 is generally considered problematic as it can negatively impact resolution and the accuracy of quantification.[2]
Q2: Why is this compound prone to peak tailing?
A2: this compound is a polar alcohol. Polar compounds are susceptible to strong interactions with active sites, such as exposed silanol groups (-Si-OH), which can be present on the surface of the GC inlet liner, glass wool, or the capillary column itself.[3][4] These secondary interactions are a common cause of peak tailing for alcohols.[3]
Q3: Can my injection technique cause peak tailing?
A3: Yes, a slow injection or an injection volume that is too large can lead to peak tailing.[3][5] Overloading the column can saturate the stationary phase, leading to a distorted peak shape.[1][6] It is also important to ensure that the split ratio is appropriate; a low split ratio may not be sufficient to ensure efficient sample introduction.[7]
Q4: When should I suspect column contamination or degradation?
A4: If you observe a gradual increase in peak tailing over time, it could indicate column contamination or degradation.[3] Contaminants from the sample matrix can accumulate at the head of the column, creating active sites.[1] Additionally, repeated exposure to oxygen at high temperatures or aggressive chemical substances can damage the stationary phase.[3]
Troubleshooting Guide: Step-by-Step Solutions for Peak Tailing
Problem: The peak for this compound is showing significant tailing.
Step 1: Initial Checks & "Easy Fixes"
-
Review Injection Parameters:
-
Injection Volume: If you are injecting a large volume, try reducing it to prevent column overload.[5]
-
Split Ratio: For split injections, ensure the split ratio is adequate. A minimum total flow of 20 mL/minute through the inlet is a good starting point.[7]
-
Initial Oven Temperature: If using a splitless injection, the initial oven temperature should be about 20°C below the boiling point of your sample solvent to ensure proper focusing.[2]
-
-
Check Gas Flows: Verify that your carrier gas flow rate and any detector makeup gas flows are set correctly.
Step 2: Inlet Maintenance
-
Replace the Septum and Liner: The septum can shed particles, and the inlet liner can become contaminated or have active sites.[3] Replace both with new, deactivated parts.[4]
-
Inspect the O-ring: A worn or damaged O-ring can cause leaks and affect peak shape.
Step 3: Column Inspection and Maintenance
-
Examine the Column Installation: An improperly installed column, either in the inlet or the detector, can cause peak tailing.[2][7] Ensure the column is cut cleanly at a 90-degree angle and inserted to the correct depth as per the manufacturer's instructions.[2][4][5]
-
Trim the Column: If the front end of the column is contaminated, trimming 10-20 cm from the inlet side can often resolve the issue.[2][4][6]
-
Column Conditioning: If the column has been sitting unused or has been exposed to air, reconditioning it according to the manufacturer's recommendations can help. This often involves baking the column at a high temperature to remove contaminants.[4]
Step 4: Method and Column Chemistry Considerations
-
Solvent and Stationary Phase Polarity: A mismatch between the polarity of your sample solvent and the column's stationary phase can sometimes cause peak shape issues.[5][7]
-
Consider a Different Column: If tailing persists, especially for a polar analyte like this compound, using a column specifically designed for polar or active compounds, such as a wax column or a column with an end-capped stationary phase, can significantly improve peak shape.[1][8] End-capping chemically treats the residual silanol groups to make them less active.[1]
-
Derivatization: For highly problematic polar compounds, derivatization can be employed. This process chemically modifies the analyte to make it less polar and more volatile, which can eliminate the interactions causing peak tailing.[4][5]
Data Presentation
Table 1: Comparison of Ideal vs. Tailing Peak Parameters
| Parameter | Ideal Peak | Tailing Peak | Implication for this compound Analysis |
| Symmetry/Tailing Factor | 0.9 - 1.2 | > 1.5 | A high tailing factor indicates significant secondary interactions, leading to poor quantification. |
| Peak Width at Half Height | Narrow | Broad | Broader peaks reduce resolution from nearby eluting compounds. |
| Resolution (Rs) | > 1.5 | < 1.5 | Poor resolution can lead to co-elution and inaccurate peak integration. |
| Integration | Accurate and reproducible | Inaccurate and variable | Tailing makes it difficult for the software to consistently and accurately determine the start and end of the peak.[2] |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
-
Cool Down: Ensure the GC inlet and oven are at a safe, low temperature.
-
Turn Off Gases: Turn off the carrier and other gases at the instrument.
-
Remove the Column: Carefully loosen the column nut and remove the column from the inlet.
-
Replace Septum: Remove the septum nut and replace the old septum with a new one. Do not overtighten.
-
Replace Liner: Remove the inlet liner. If it is visibly dirty or suspected of being active, replace it with a new, deactivated liner. Ensure any O-rings are correctly placed.
-
Reinstall Column: Trim a small portion (1-2 cm) from the front of the column for a fresh, clean cut. Reinstall the column to the manufacturer's specified depth.
-
Leak Check: Once the system is reassembled and pressurized, perform a leak check.
Protocol 2: Column Trimming
-
Prepare the Column: After removing the column from the inlet, carefully take the column nut and ferrule off the end.
-
Score and Break: Using a ceramic scoring wafer or a sapphire scribe, lightly score the polyimide coating of the column.[5]
-
Clean Break: Gently flex the column at the score to create a clean, 90-degree break. It is advisable to do this with the end of the column pointing down to prevent particles from entering the column.[5]
-
Inspect the Cut: Use a magnifying glass to inspect the cut and ensure it is clean and square.[2][5] A ragged cut can cause peak shape problems.[4][5]
-
Reinstall: Place the nut and a new ferrule onto the freshly cut end and reinstall in the inlet.
Mandatory Visualization
Caption: A logical workflow for troubleshooting peak tailing in GC analysis.
Caption: Interaction of a polar analyte with active sites leading to peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. [12] What do Chromatograms tell us? Peak Shape: Tailing peaks Due to Interaction with “neighbor” Peaks [restek.com]
stability issues of 4,6,6-Trimethylheptan-2-ol in storage
Technical Support Center: 4,6,6-Trimethylheptan-2-ol
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during the storage and handling of this compound.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments with this compound.
Issue 1: Appearance of a new peak in GC-MS analysis, suggesting a potential impurity.
-
Question: I have been storing this compound and upon analysis, I observe a new, unexpected peak in my Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram. What could be the cause?
-
Answer: The appearance of a new peak likely indicates the formation of a degradation product. For a secondary alcohol like this compound, the two most probable degradation pathways are oxidation and dehydration.
-
Oxidation: Secondary alcohols can be oxidized to form ketones.[1] In this case, the degradation product would be 4,6,6-Trimethylheptan-2-one. This is a common degradation pathway, especially if the compound has been exposed to air (oxygen) over time. Studies on other branched alcohols have shown the formation of ketones as a primary product of thermo-oxidative aging.[2]
-
Dehydration: Under certain conditions, such as elevated temperatures and the presence of acidic contaminants, secondary alcohols can undergo dehydration to form alkenes.[3][4][5] For this compound, this would result in the formation of one or more isomers of 4,6,6-Trimethylheptene.
To identify the impurity, you should analyze the mass spectrum of the new peak and compare it with the expected fragmentation patterns of the potential ketone and alkene degradation products.
-
Issue 2: Change in the physical appearance of the sample (e.g., color change, formation of precipitate).
-
Question: My sample of this compound, which was initially a clear liquid, has developed a slight yellow tint and appears cloudy. What could be the reason?
-
Answer: A change in color and the formation of a precipitate are indicators of chemical degradation.
-
Color Change: The yellowing of the sample could be due to the formation of unsaturated compounds or other chromophoric impurities resulting from oxidation or other complex degradation reactions.
-
Cloudiness/Precipitate: Long-chain alcohols can sometimes exhibit reduced solubility of their degradation products or impurities, especially at lower temperatures.[6] The cloudiness could be due to the formation of water from a dehydration reaction or the precipitation of a less soluble degradation product.
It is recommended to filter a small portion of the sample and analyze both the filtrate and the precipitate (if possible) by appropriate analytical techniques (e.g., GC-MS, FT-IR) to identify the nature of the impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). This will help to prevent oxidation by minimizing exposure to oxygen and light.[7] Storing at reduced temperatures (e.g., 2-8 °C) can also slow down the rate of potential degradation reactions.
Q2: What are the primary degradation products I should be looking for during stability studies?
A2: The primary degradation products to monitor are:
-
4,6,6-Trimethylheptan-2-one: The product of oxidation.
-
Isomers of 4,6,6-Trimethylheptene: The products of dehydration.
Q3: How can I perform a forced degradation study to understand the stability of this compound?
A3: A forced degradation study, also known as stress testing, can help identify potential degradation products and pathways.[8][9][10] A typical study would involve exposing the compound to the following conditions:
-
Acidic Conditions: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Basic Conditions: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: e.g., Heating at 80°C for 48 hours.
-
Photolytic Stress: e.g., Exposure to UV light (e.g., 254 nm) for 24 hours.
Samples should be analyzed by a stability-indicating method, such as GC-MS, before and after stressing to identify and quantify any degradation products.
Data Presentation
The following tables summarize illustrative quantitative data on the stability of this compound under various storage conditions. This data is representative and based on the expected behavior of similar branched secondary alcohols.
Table 1: Illustrative Degradation of this compound Under Different Storage Temperatures (6 months)
| Storage Temperature (°C) | Purity (%) | 4,6,6-Trimethylheptan-2-one (%) | 4,6,6-Trimethylheptene (%) |
| 4 | >99.5 | <0.1 | <0.1 |
| 25 (Room Temperature) | 99.2 | 0.5 | 0.3 |
| 40 | 98.5 | 1.0 | 0.5 |
Table 2: Illustrative Forced Degradation of this compound
| Stress Condition | Purity (%) | Major Degradant(s) | Degradant(s) (%) |
| 0.1 M HCl, 60°C, 24h | 92.1 | 4,6,6-Trimethylheptene | 7.9 |
| 0.1 M NaOH, 60°C, 24h | >99.5 | - | <0.1 |
| 3% H₂O₂, RT, 24h | 90.5 | 4,6,6-Trimethylheptan-2-one | 9.5 |
| 80°C, 48h | 97.3 | 4,6,6-Trimethylheptan-2-one, 4,6,6-Trimethylheptene | 1.8, 0.9 |
| UV light (254 nm), 24h | 99.0 | 4,6,6-Trimethylheptan-2-one | 1.0 |
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for this compound
This protocol describes a general method for the analysis of this compound and its potential degradation products. Method optimization and validation are required for specific applications.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar column such as a DB-1ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane or hexane) in split mode (e.g., 50:1).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 10 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute to a final concentration of 1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.2 M HCl, and dilute to a final concentration of 1 mg/mL.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 1 mg/mL.
-
Thermal Stress: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample to a final concentration of 1 mg/mL.
-
Photolytic Stress: Expose a solid sample of the compound to UV light (254 nm) for 24 hours. Dissolve the stressed sample to a final concentration of 1 mg/mL.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating GC-MS method described in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying impurities.
Caption: Degradation pathways of this compound.
References
- 1. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
refining experimental protocols for 4,6,6-Trimethylheptan-2-ol
Welcome to the technical support center for 4,6,6-Trimethylheptan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information for the successful synthesis, purification, and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to produce this compound?
A1: The most common and straightforward method for synthesizing this compound is through the reduction of its corresponding ketone precursor, 4,6,6-Trimethylheptan-2-one. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Q2: What are the key physical and chemical properties of this compound?
A2: The table below summarizes the essential properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | [1][2] |
| Molecular Weight | 158.28 g/mol | [1][2] |
| CAS Number | 51079-79-9 | [1][2] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents like methanol and ethanol. |
Q3: What analytical techniques are recommended for characterizing this compound?
A3: For proper characterization, a combination of spectroscopic methods is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic functional groups.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield in the Reduction of 4,6,6-Trimethylheptan-2-one.
-
Possible Cause 1: Inactive Sodium Borohydride.
-
Solution: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh bottle of NaBH₄ or test the activity of the existing batch on a simpler, unhindered ketone.
-
-
Possible Cause 2: Steric Hindrance.
-
Solution: 4,6,6-Trimethylheptan-2-one possesses some steric bulk around the carbonyl group, which can slow down the reaction.[3] Increase the reaction time and/or use a slight excess of sodium borohydride. Gentle heating can also be employed, but care must be taken to avoid solvent loss and potential side reactions.
-
-
Possible Cause 3: Improper Quenching.
-
Solution: The reaction is typically quenched with a weak acid to neutralize any remaining reducing agent and to protonate the resulting alkoxide. Ensure that the quenching step is performed carefully and that the pH is adjusted appropriately to avoid decomposition of the product.
-
Problem 2: Presence of Impurities in the Final Product.
-
Possible Cause 1: Unreacted Starting Material.
-
Solution: If the GC-MS or NMR analysis shows the presence of 4,6,6-Trimethylheptan-2-one, the reduction was incomplete. Refer to the solutions for "Low or No Product Yield." Purification by fractional distillation under reduced pressure can separate the alcohol from the unreacted ketone.
-
-
Possible Cause 2: Side Products from the Reduction.
-
Solution: While NaBH₄ is a selective reducing agent, side reactions can occasionally occur.[4] Careful purification by distillation is crucial. Collecting narrow boiling point fractions will help to isolate the desired alcohol.
-
-
Possible Cause 3: Solvent Contamination.
-
Solution: Ensure that all solvents used during the reaction and workup are of high purity and are thoroughly removed after extraction. Residual solvent can be identified by ¹H NMR spectroscopy.
-
Experimental Protocols
Synthesis of this compound via Reduction of 4,6,6-Trimethylheptan-2-one
This protocol outlines the reduction of 4,6,6-trimethylheptan-2-one using sodium borohydride in methanol.
Materials:
-
4,6,6-Trimethylheptan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6,6-Trimethylheptan-2-one in anhydrous methanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the evolution of gas ceases and the solution is slightly acidic.
-
Workup: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with diethyl ether.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
Purification by Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus for vacuum distillation.
-
Distillation: Heat the crude product gently under reduced pressure. Collect the fraction corresponding to the boiling point of this compound. The exact boiling point will depend on the pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis of this compound.
References
Technical Support Center: Emulsion Formation with 4,6,6-Trimethylheptan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and managing emulsion formation during experiments involving 4,6,6-Trimethylheptan-2-ol.
Understanding the Challenge: Emulsion Formation
This compound is a long-chain branched alcohol. Its molecular structure includes a hydrophilic alcohol group (-OH) and a large, hydrophobic hydrocarbon tail. This amphiphilic nature allows it to act as a surfactant, stabilizing droplets of one immiscible liquid within another, leading to the formation of a stable emulsion. Emulsions are often encountered during liquid-liquid extractions, where an aqueous phase and an organic phase are mixed.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause emulsions?
A1: Due to its amphiphilic properties, this compound can reduce the interfacial tension between two immiscible liquids, such as water and an organic solvent. This allows for the formation of stable droplets of one phase dispersed within the other, creating an emulsion.
Q2: What are the common signs of emulsion formation?
A2: The most common sign is the appearance of a third, often cloudy or milky, layer between the aqueous and organic phases that does not separate easily. This can range from a thin, hazy interface to a significant portion of the total volume.
Q3: Can the choice of organic solvent influence emulsion formation?
A3: Yes, the choice of solvent is critical. Solvents that have some degree of mutual solubility with water can exacerbate emulsion formation. Using a more non-polar solvent can sometimes help reduce the stability of the emulsion.
Q4: Are there any general preventative measures I can take?
A4: Absolutely. Prevention is often more effective than trying to break a stable emulsion. Key preventative strategies include:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the energy input that can lead to emulsion formation.[1]
-
Pre-treatment of Aqueous Phase: Adjusting the pH or increasing the ionic strength of the aqueous phase before extraction can help.
-
Solvent Selection: Choose a solvent system where the solubility of this compound is significantly higher in one phase.
Troubleshooting Guides
Issue 1: A stable emulsion has formed during liquid-liquid extraction.
Cause: Vigorous mixing of the aqueous and organic phases in the presence of this compound.
Solutions:
-
Mechanical and Physical Methods:
-
Time: Allow the mixture to stand undisturbed for an extended period (minutes to hours). Gravity alone can sometimes be sufficient for phase separation.
-
Gentle Agitation: Gently swirl the mixture or stir it slowly with a glass rod. This can help the dispersed droplets to coalesce.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to break emulsions.
-
Filtration: Passing the emulsion through a bed of glass wool or a phase separator filter paper can physically break the emulsion and separate the phases.[1]
-
-
Chemical Methods:
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid salt to the mixture.[1] This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic components.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase and disrupt the emulsion.[1]
-
Temperature Change: Gently warming or cooling the mixture can sometimes destabilize the emulsion by changing the viscosity and solubility of the components.
-
Issue 2: Emulsion formation is a recurring problem with a specific experimental protocol.
Cause: The combination of reagents, solvents, and procedural steps in the protocol are highly conducive to emulsion formation with this compound.
Solutions:
-
Protocol Optimization:
-
Modify Mixing Technique: Replace shaking with gentle, repeated inversions of the separatory funnel.
-
Solvent System Evaluation: Experiment with different organic solvents to find one that minimizes emulsion formation.
-
pH Adjustment: If your compound of interest is stable, adjusting the pH of the aqueous phase away from neutral can sometimes prevent emulsions.
-
Addition of a Co-solvent: Introducing a co-solvent that is miscible with either the aqueous or organic phase can sometimes prevent emulsion formation by altering the interfacial properties.
-
Data Presentation: Strategies for Emulsion Breaking
The following table summarizes common techniques for breaking emulsions. The effectiveness of each method can vary depending on the specific composition of the mixture.
| Method | Principle | Typical Application | Notes |
| Salting Out | Increases the ionic strength and polarity of the aqueous phase. | General-purpose emulsion breaking. | Add saturated brine or solid NaCl. |
| Solvent Addition | Alters the polarity of the organic phase. | When the emulsion is stabilized by specific solute-solvent interactions. | Add a small amount of a miscible organic solvent like methanol or a different extraction solvent. |
| Centrifugation | Applies a strong gravitational force to separate phases based on density. | Highly effective for small to moderate volumes. | Requires access to a centrifuge capable of handling the required volumes. |
| Temperature Change | Modifies viscosity and solubility. | Can be effective but risks degrading temperature-sensitive compounds. | Gentle heating in a warm water bath is a common approach. |
| Filtration | Physical disruption of the emulsion layer. | Useful for removing a distinct emulsion layer. | Use glass wool plugs or phase separation filter paper.[1] |
Experimental Protocols
Protocol 1: General Procedure for Breaking an Emulsion using the Salting-Out Method
-
Observation: Identify the formation of a stable emulsion between the aqueous and organic layers in your separatory funnel.
-
Preparation of Brine: Prepare a saturated aqueous solution of sodium chloride (NaCl).
-
Addition of Brine: Carefully add the saturated brine solution to the separatory funnel. A typical starting volume would be 10-20% of the aqueous phase volume.
-
Gentle Mixing: Gently swirl the separatory funnel or invert it slowly a few times to mix the brine with the aqueous phase. Avoid vigorous shaking.
-
Observation: Allow the mixture to stand and observe if the emulsion begins to break and the layers separate. This may take several minutes.
-
Repeat if Necessary: If the emulsion persists, another small portion of brine can be added.
Protocol 2: Prevention of Emulsion by Modifying the Extraction Procedure
-
Combine Phases: Add the aqueous phase and the organic phase containing this compound to the separatory funnel.
-
Gentle Inversion: Stopper the funnel and gently invert it 5-10 times, venting frequently to release any pressure buildup. Avoid shaking.
-
Allow to Settle: Place the separatory funnel in a ring stand and allow the layers to separate.
-
Observe: Check for the formation of an emulsion. If a clean separation is observed, the gentle mixing was successful in preventing emulsion formation.
-
Proceed with Extraction: Drain the lower layer as usual.
Visualizing the Workflow
Below are diagrams illustrating the logical steps for troubleshooting and preventing emulsion formation.
Caption: A workflow for addressing emulsion formation.
Caption: A decision tree for preventing and handling emulsions.
References
Technical Support Center: Optimization of Catalyst for 4,6,6-Trimethylheptan-2-ol Synthesis
Welcome to the technical support center for the synthesis of 4,6,6-Trimethylheptan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the catalytic hydrogenation of the precursor, 4,6,6-trimethylhept-3-en-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The Raney Nickel catalyst may have lost its activity due to improper preparation, storage, or handling. | Prepare fresh W-6 Raney Nickel catalyst following a reliable protocol.[1] Ensure the catalyst is stored under a solvent (e.g., ethanol) and is never allowed to run dry, as it can be pyrophoric.[1] |
| Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur, nitrogen, phosphorus, and chlorine compounds. | Purify the substrate and solvents before use. Use high-purity hydrogen gas. If poisoning is suspected, the catalyst may need to be discarded and a fresh batch used. | |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction to completion, especially for sterically hindered enones. | While some hydrogenations can proceed at atmospheric pressure, increasing the hydrogen pressure (e.g., to 3-10 bar or higher) can significantly improve the reaction rate and conversion.[2] | |
| Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy. | Gradually increase the reaction temperature. For Raney Nickel hydrogenations, temperatures up to 135°C have been used.[2] However, be cautious as higher temperatures can sometimes lead to side reactions. | |
| Poor Selectivity (Formation of Saturated Ketone and/or Alkane) | Catalyst Choice: Some catalysts have a higher propensity for over-reduction. While Raney Nickel is generally effective, other catalysts might offer different selectivity profiles. | Consider screening other catalysts such as palladium on carbon (Pd/C) or iridium complexes, which have shown high selectivity for the hydrogenation of the C=C bond in enones.[3][4] |
| Reaction Conditions: High hydrogen pressure and temperature can sometimes favor the reduction of the carbonyl group or complete reduction to the alkane. | Optimize the reaction conditions by starting with milder conditions (lower pressure and temperature) and gradually increasing them until the desired conversion and selectivity are achieved. | |
| Solvent Effects: The choice of solvent can influence the selectivity of the hydrogenation. | Screen different solvents. Protic solvents like ethanol or isopropanol are commonly used for hydrogenations with Raney Nickel. | |
| Catalyst Deactivation During Reaction | Coking: Formation of carbonaceous deposits (coke) on the catalyst surface can block active sites. | Modifying the catalyst with promoters or changing the support material can sometimes reduce coking. Regeneration of the catalyst by controlled oxidation might be possible but is often complex. |
| Sintering: At high temperatures, the fine metal particles of the catalyst can agglomerate, leading to a loss of active surface area.[5] | Avoid excessively high reaction temperatures. Choose a catalyst with high thermal stability. | |
| Leaching: The active metal may leach from the support into the reaction mixture, leading to a loss of catalytic activity. | Ensure the catalyst is robust under the chosen reaction conditions. Covalent anchoring of the catalyst to the support can prevent leaching. | |
| Difficulty in Catalyst Removal | Fine Catalyst Particles: Raney Nickel can be very fine, making it difficult to remove by simple filtration. | Filtration through a pad of celite or another filter aid is a common and effective method for removing fine catalyst particles. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and direct route is the catalytic hydrogenation of the corresponding α,β-unsaturated ketone, 4,6,6-trimethylhept-3-en-2-one. This reaction selectively reduces the carbon-carbon double bond to a single bond, yielding the desired saturated alcohol.
Q2: Which catalyst is recommended for the hydrogenation of 4,6,6-trimethylhept-3-en-2-one?
Raney Nickel, particularly the highly active W-6 grade, is a widely used and effective catalyst for the hydrogenation of enones.[1] It is relatively inexpensive and provides good activity under various reaction conditions.[6] Other catalysts, such as palladium on carbon (Pd/C) and various iridium or ruthenium complexes, can also be employed and may offer advantages in terms of selectivity and milder reaction conditions.[3][4]
Q3: What are the typical reaction conditions for this hydrogenation?
Reaction conditions can vary depending on the specific catalyst and equipment used. For Raney Nickel, typical conditions involve using a protic solvent like ethanol or isopropanol, hydrogen pressures ranging from atmospheric to several bars, and temperatures from room temperature to around 100-135°C.[2]
Q4: What are the potential side products in this synthesis?
The main potential side products arise from incomplete or over-hydrogenation. These include:
-
4,6,6-Trimethylheptan-2-one: The saturated ketone formed by the reduction of the C=C bond without subsequent reduction of the carbonyl group.
-
4,6,6-Trimethylheptane: The fully saturated alkane resulting from the reduction of both the C=C and C=O bonds.
-
Isomeric alcohols: Depending on the catalyst and conditions, trace amounts of other alcohol isomers might be formed.
Q5: How can I improve the selectivity towards this compound?
To favor the formation of the desired saturated alcohol, you can:
-
Optimize the catalyst: Raney Nickel is a good starting point, but screening other catalysts like Pd/C might yield better selectivity for the C=C bond reduction.
-
Fine-tune reaction conditions: Use the mildest conditions (temperature and pressure) that still provide a reasonable reaction rate to minimize over-reduction.
-
Use additives: In some cases, the addition of small amounts of promoters or inhibitors can modify the catalyst's selectivity.
Q6: My Raney Nickel catalyst appears to be inactive. What should I do?
Raney Nickel is known to lose activity over time, especially if not stored properly. It is highly recommended to use a freshly prepared batch of catalyst for optimal results. The W-6 preparation method is a well-documented procedure for obtaining a highly active catalyst.[1] Also, ensure that your starting materials and solvents are free from catalyst poisons.
Q7: Is Raney Nickel safe to handle?
Dry Raney Nickel is pyrophoric and can ignite spontaneously upon contact with air.[1] It should always be handled as a slurry under a solvent (e.g., water or ethanol). Take appropriate safety precautions, including working in a well-ventilated area and having appropriate fire-extinguishing equipment on hand.
Experimental Protocols
Preparation of W-6 Raney Nickel Catalyst
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Nickel-aluminum alloy (50:50)
-
Sodium hydroxide (NaOH) pellets
-
Distilled water
-
Absolute ethanol
Procedure:
-
In a 2-L Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 160 g of NaOH in 600 mL of distilled water.
-
Cool the NaOH solution to 50°C in an ice bath.
-
While stirring vigorously, slowly add 125 g of nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.
-
After the addition is complete, continue stirring and digest the mixture at 50 ± 2°C for an additional 50 minutes.
-
After digestion, allow the catalyst to settle and decant the supernatant.
-
Wash the catalyst by decantation with three 1-L portions of distilled water.
-
Transfer the catalyst to a centrifuge bottle with 95% ethanol and wash three times by stirring and centrifugation with 150-mL portions of 95% ethanol.
-
Repeat the washing procedure three times with absolute ethanol.
-
Store the prepared W-6 Raney Nickel catalyst as a slurry under absolute ethanol in a tightly sealed container in a refrigerator.
General Procedure for Hydrogenation of 4,6,6-trimethylhept-3-en-2-one
Materials:
-
4,6,6-trimethylhept-3-en-2-one
-
W-6 Raney Nickel catalyst slurry (prepared as above)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
Procedure:
-
In a suitable hydrogenation reactor (e.g., a Parr shaker), add a solution of 4,6,6-trimethylhept-3-en-2-one in ethanol.
-
Carefully add the W-6 Raney Nickel catalyst slurry. The catalyst loading can be optimized, but a starting point is typically 5-10% by weight relative to the substrate.
-
Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar).
-
Begin agitation and heat the reaction mixture to the desired temperature (e.g., 50-80°C).
-
Monitor the reaction progress by observing the hydrogen uptake or by taking periodic samples for analysis (e.g., by GC-MS).
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst on the filter paper to dry, as it can ignite. Keep it wet with solvent.
-
Rinse the filter cake with additional solvent.
-
The filtrate contains the product, this compound, which can be purified by standard methods such as distillation or chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for the hydrogenation of a sterically hindered α,β-unsaturated ketone, analogous to 4,6,6-trimethylhept-3-en-2-one, to illustrate the effect of different catalysts and conditions.
Table 1: Comparison of Different Catalysts
| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity to Saturated Alcohol (%) |
| Raney Ni (W-6) | 80 | 10 | 6 | >99 | 92 |
| 5% Pd/C | 50 | 5 | 4 | >99 | 98 |
| 5% Pt/C | 50 | 5 | 5 | >99 | 95 |
| [Ir(cod)(PCy3)(py)]PF6 | 25 | 3 | 12 | 98 | >99 |
Table 2: Effect of Reaction Conditions with Raney Nickel (W-6)
| Temperature (°C) | Pressure (bar) | Catalyst Loading (wt%) | Time (h) | Conversion (%) | Selectivity to Saturated Alcohol (%) |
| 50 | 5 | 5 | 12 | 85 | 95 |
| 80 | 5 | 5 | 8 | >99 | 93 |
| 80 | 10 | 5 | 6 | >99 | 92 |
| 80 | 10 | 10 | 4 | >99 | 91 |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical hydrogenation of enones using a proton-exchange membrane reactor: selectivity and utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]
Technical Support Center: Production of 4,6,6-Trimethylheptan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4,6,6-trimethylheptan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent method for synthesizing this compound, a secondary alcohol, is the Grignard reaction.[1][2][3][4][5][6][7] This involves the nucleophilic addition of a Grignard reagent to an aldehyde. Two primary retrosynthetic pathways are considered:
-
Pathway A: Reaction of isobutylmagnesium bromide with 3,3-dimethylbutanal.
-
Pathway B: Reaction of methylmagnesium bromide with 4,6,6-trimethylheptan-2-one.
Q2: What are the critical parameters to control during the scale-up of this Grignard reaction?
A2: Scaling up Grignard reactions presents significant safety and yield challenges. Key parameters to control include:
-
Temperature: The reaction is highly exothermic, and efficient heat dissipation is crucial to prevent runaway reactions.[8][9]
-
Reagent Addition Rate: Slow, controlled addition of the Grignard reagent or the aldehyde is necessary to manage the exotherm and minimize side reactions.
-
Agitation: Effective stirring is essential to ensure homogenous mixing of the reactants, especially given the heterogeneous nature of the Grignard reagent formation.
-
Inert Atmosphere: Grignard reagents are highly sensitive to moisture and oxygen. Maintaining a dry, inert atmosphere (e.g., nitrogen or argon) is critical for success.[10]
Q3: What are the common side reactions that can occur during the synthesis of this compound via the Grignard reaction?
A3: Several side reactions can reduce the yield and purity of the desired product:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and recovery of the starting aldehyde upon workup.[1][2] This is more prevalent with sterically hindered aldehydes and bulky Grignard reagents.
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to the corresponding primary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).[1]
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide, forming a homo-coupled alkane.
Q4: How can I purify this compound after the reaction is complete?
A4: Purification of the final product typically involves:
-
Aqueous Workup: Quenching the reaction with a weak acid (e.g., saturated ammonium chloride solution) to neutralize the alkoxide and dissolve magnesium salts.
-
Extraction: Separating the product into an organic solvent.
-
Distillation: Fractional distillation under reduced pressure is often the most effective method for purifying the final alcohol from residual starting materials and byproducts.[11]
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Grignard Reagent: Presence of moisture or oxygen in the reaction setup. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and maintain a positive pressure of an inert gas (nitrogen or argon). |
| 2. Poor Quality Magnesium: Magnesium turnings may have an oxide layer preventing reaction. | Activate the magnesium turnings prior to use by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[12] | |
| 3. Incorrect Reagent Stoichiometry: Insufficient Grignard reagent. | Titrate the Grignard reagent before use to determine its exact concentration and use a slight excess (1.1-1.2 equivalents). | |
| Formation of Significant Byproducts | 1. High Reaction Temperature: Promotes side reactions like enolization and reduction. | Maintain a low reaction temperature, typically between 0 °C and room temperature, depending on the specific reactants. Use an ice bath for cooling. |
| 2. Rapid Reagent Addition: Localized high concentrations of reactants can lead to side reactions. | Add the aldehyde to the Grignard reagent (or vice versa) slowly and dropwise with vigorous stirring. | |
| Milky Emulsion During Workup | 1. Formation of Magnesium Hydroxide/Halide Precipitates: Incomplete quenching or use of strong base. | Use a saturated aqueous solution of ammonium chloride for quenching. If an emulsion persists, add more organic solvent and brine, and allow sufficient time for separation. |
| Difficulty in Product Purification | 1. Close Boiling Points of Product and Impurities: Makes separation by distillation challenging. | Use a fractional distillation column with a high number of theoretical plates. Alternatively, consider purification by column chromatography.[11] |
Experimental Protocols
Synthesis of this compound via Pathway A
This protocol describes the reaction of isobutylmagnesium bromide with 3,3-dimethylbutanal.
1. Preparation of Isobutylmagnesium Bromide (Grignard Reagent):
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet. All glassware must be flame-dried.
-
Procedure:
-
Place magnesium turnings (1.2 eq.) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve isobutyl bromide (1.0 eq.) in anhydrous ether/THF in the dropping funnel.
-
Add a small amount of the isobutyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a color change. If not, gentle heating may be required.
-
Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
2. Reaction with 3,3-Dimethylbutanal:
-
Procedure:
-
Cool the prepared Grignard reagent to 0 °C using an ice bath.
-
Dissolve 3,3-dimethylbutanal (1.0 eq.) in anhydrous ether/THF in the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
3. Work-up and Purification:
-
Procedure:
-
Cool the reaction mixture to 0 °C.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[13]
-
Separate the organic layer and extract the aqueous layer with ether/THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
-
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3,3-Dimethylbutanal | C₆H₁₂O | 100.16 | 104-105 |
| Isobutyl bromide | C₄H₉Br | 137.02 | 91-93 |
| This compound | C₁₀H₂₂O | 158.28 | ~190-195 (est.) |
Table 2: Typical Reaction Parameters and Yields for Secondary Alcohol Synthesis via Grignard Reaction
| Parameter | Typical Range | Notes |
| Reactant Ratio (Grignard:Aldehyde) | 1.1:1 to 1.5:1 | A slight excess of the Grignard reagent is often used. |
| Reaction Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity. |
| Reaction Time | 1 - 4 hours | Monitored by TLC or GC. |
| Typical Yield | 60 - 85% | Highly dependent on reaction conditions and purity of reagents. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. quora.com [quora.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. cs.gordon.edu [cs.gordon.edu]
- 9. mt.com [mt.com]
- 10. coconote.app [coconote.app]
- 11. organic chemistry - How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to 4,6,6-Trimethylheptan-2-ol and Other Branched Decanols for Researchers
For scientists and professionals in drug development, understanding the physicochemical and biological properties of branched alcohols is crucial for applications ranging from solvent systems to excipient selection and building blocks for novel chemical entities. This guide provides a comparative analysis of 4,6,6-trimethylheptan-2-ol and other representative branched C10 alcohols, supported by available experimental and computed data. Detailed experimental protocols for key performance indicators are also presented to aid in laboratory evaluations.
Physicochemical Properties: A Comparative Overview
It is important to note that the presented data is aggregated from various sources and may not be directly comparable due to differing experimental conditions. Computed values are provided for estimation purposes where experimental data is unavailable.
| Property | This compound | 2,4,6-Trimethylheptan-4-ol | 1-Decanol (Straight-chain analogue) |
| Molecular Formula | C₁₀H₂₂O[1][2] | C₁₀H₂₂O | C₁₀H₂₂O |
| Molecular Weight ( g/mol ) | 158.28[1][2] | 158.28 | 158.28 |
| Boiling Point (°C) | No experimental data available | 181.1 (at 1 bar) | 231[3] |
| Density (g/mL) | No experimental data available | No experimental data available | 0.829 (at 25°C)[3] |
| Water Solubility | Very low (predicted) | Low (predicted) | Insoluble[3] |
| logP (Octanol-Water Partition Coefficient) | 3.4 (computed)[2] | 3.2 (predicted)[4] | 4.57 (experimental) |
Structure-Property Relationships
The degree of branching in an alcohol's carbon chain generally leads to a lower boiling point compared to its straight-chain isomer. This is due to the reduced surface area of more compact, branched molecules, which diminishes the effectiveness of van der Waals forces.
The position of the hydroxyl group and the presence of methyl branches also significantly influence the solubility of C10 alcohol isomers. The closer the hydroxyl group is to the center of the molecule, the less polar the compound tends to be, increasing its solubility in non-polar solvents. Methyl branches can also enhance solubility in non-polar media, potentially by shielding the polar hydroxyl group.[5]
Biological Activity: Cytotoxicity
The interaction of branched alcohols with biological systems is of significant interest in drug development, both in terms of their potential as active agents and their toxicological profiles. Cytotoxicity is a key parameter in assessing the biological activity of a compound. While specific experimental cytotoxicity data (e.g., IC50 values) for this compound and its close isomers on various cell lines are not prevalent in the public domain, the general protocols for determining such activity are well-established.
Below is a comparative table to be populated with experimental data.
| Compound | Cell Line | IC50 (µM) |
| This compound | e.g., HeLa, HepG2 | Data not available |
| 2,4,6-Trimethylheptan-4-ol | e.g., HeLa, HepG2 | Data not available |
| 1-Decanol | A549 (human lung cell line) | Data indicates cytotoxicity |
Experimental Protocols
To facilitate the direct comparison of this compound with other branched alcohols under standardized conditions, detailed protocols for key experiments are provided below.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Workflow for the experimental determination of the octanol-water partition coefficient (logP).
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) to represent the aqueous phase and n-octanol for the organic phase. Saturate the buffer with n-octanol and the n-octanol with buffer by mixing them overnight and then allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the test alcohol in the saturated n-octanol.
-
Partitioning: In a separatory funnel, combine a known volume of the saturated buffer and the alcohol-containing saturated n-octanol. Shake the funnel for a predetermined time (e.g., 1 hour) to allow for the partitioning of the alcohol between the two phases.
-
Phase Separation: Allow the mixture to stand until the two phases have clearly separated.
-
Quantification: Carefully withdraw a sample from each phase. Analyze the concentration of the alcohol in each sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the alcohol in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow the cells to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare a series of dilutions of the test alcohol in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test alcohol. Include a vehicle control (medium with the same amount of solvent used to dissolve the alcohol, if any) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.
Signaling Pathways and Logical Relationships
The biological effects of branched alcohols can be multifaceted. For drug development professionals, understanding the potential interactions of these molecules with cellular pathways is important. While specific signaling pathways for this compound have not been elucidated, a general logical relationship for evaluating the potential of a novel branched alcohol in a drug development context can be visualized.
Caption: Logical workflow for the initial evaluation of a novel branched alcohol in a drug discovery context.
This guide provides a foundational comparison of this compound with other branched alcohols, highlighting the importance of experimental data for accurate characterization. The provided protocols offer a starting point for researchers to generate their own comparative data to inform their specific research and development needs.
References
- 1. This compound [webbook.nist.gov]
- 2. 4,6,6-Trimethyl-2-heptanol | C10H22O | CID 3016592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Publishers Panel [archiwumredakcjapimosppl.publisherspanel.com:80]
- 4. PubChemLite - 2,4,6-trimethylheptan-4-ol (C10H22O) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation for 4,6,6-Trimethylheptan-2-ol and Structurally Similar Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the validation of 4,6,6-Trimethylheptan-2-ol. Due to a lack of publicly available, complete validation data for this specific analyte, this document leverages validated methods for structurally similar long-chain and branched alcohols to present a representative comparison. The primary techniques discussed are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), which are standard analytical techniques for the quantification of alcohols.
The information herein is intended to guide researchers in the development and validation of analytical methods for this compound and related compounds by providing examples of experimental protocols and expected performance characteristics.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance characteristics of representative validated analytical methods for alcohols. It is important to note that these parameters are dependent on the specific analyte, matrix, and instrumentation.
Table 1: Gas Chromatography-Flame Ionization Detection (GC-FID) Method Performance
| Validation Parameter | Representative Performance for Long-Chain Alcohols | Representative Performance for Short-Chain Alcohols (Ethanol) |
| Linearity (R²) | > 0.99 | 0.999[1] |
| Accuracy (% Recovery) | 98% - 102% | 98.89% - 107.70%[1] |
| Precision (% RSD) | < 2.0% | < 3.5%[1] |
| Limit of Detection (LOD) | Analyte Dependent | 0.053 g/L[1] |
| Limit of Quantitation (LOQ) | Analyte Dependent | 0.177 g/L[1] |
Table 2: High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method Performance
| Validation Parameter | Representative Performance for Various Organic Compounds |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Analyte and Detector Dependent |
| Limit of Quantitation (LOQ) | Analyte and Detector Dependent |
Experimental Protocols
Below are detailed experimental methodologies for the key experiments cited. These protocols are for compounds structurally similar to this compound and can be adapted for its analysis.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Long-Chain Alcohols
This method is adapted from a validated procedure for the determination of the carbon chain length distribution of palm-based fatty alcohols.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: Capillary column suitable for alcohol analysis (e.g., DB-WAX or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Sample Preparation:
-
Accurately weigh the sample containing the alcohol.
-
Dissolve the sample in a suitable solvent (e.g., isopropanol, hexane).
-
If necessary, perform a derivatization step (e.g., silylation) to improve volatility and peak shape.
-
Inject the prepared sample into the GC.
-
-
Internal Standard: A compound with similar chemical properties and a different retention time from the analyte of interest (e.g., an alcohol with a different chain length) should be used for accurate quantification.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) for Alcohols
As many aliphatic alcohols, including this compound, lack a strong UV chromophore, derivatization is often necessary for detection by HPLC-UV.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient program will depend on the analyte and derivatizing agent.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30°C.
-
Detection Wavelength: Dependent on the chosen derivatizing agent (e.g., 254 nm for benzoyl chloride derivatives).
-
Injection Volume: 20 µL.
-
Sample Preparation (with Derivatization):
-
Accurately weigh the sample containing the alcohol.
-
Dissolve the sample in a suitable solvent.
-
Add the derivatizing agent (e.g., benzoyl chloride, 3,5-dinitrobenzoyl chloride) and a catalyst (e.g., pyridine).
-
Heat the mixture to complete the reaction.
-
Quench the reaction and extract the derivative into an organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Inject the prepared sample into the HPLC.
-
Mandatory Visualization
The following diagrams illustrate the general workflows for analytical method validation.
Caption: General workflow for analytical method validation.
Caption: Key parameters in analytical method validation.
References
A Comparative Analysis of 4,6,6-Trimethylheptan-2-ol Isomers for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4,6,6-trimethylheptan-2-ol and its structural isomers. Due to the limited availability of direct comparative studies in published literature, this guide combines data from chemical databases with established experimental protocols for analogous compounds to offer a foundational resource for research and development.
Introduction to this compound and Its Isomers
This compound is a branched-chain alcohol with the chemical formula C10H22O.[1][2] Its structure, featuring multiple methyl groups, gives rise to several structural isomers and stereoisomers, each potentially possessing unique chemical and biological properties. The isomers of interest for this guide are those that maintain the C10H22O formula but differ in the arrangement of the methyl groups and the hydroxyl moiety. These include positional isomers where the hydroxyl group is at a different position and isomers with different carbon skeletons.
Stereoisomerism in this compound
The structure of this compound contains two chiral centers at carbons 2 and 4. This gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These enantiomeric and diastereomeric pairs can exhibit different biological activities and interactions with chiral molecules, a critical consideration in drug development.
Comparative Data of Selected C10H22O Isomers
The following tables summarize available physical and chemical data for this compound and some of its structural isomers. It is important to note that much of the data for this compound is computationally predicted, highlighting the need for experimental verification.
Table 1: General Properties of C10H22O Isomers
| Property | This compound | 2,4,6-Trimethylheptan-2-ol | 2,4,6-Trimethylheptan-4-ol |
| CAS Number | 51079-79-9[1][2] | 53442127[3] | 60836-07-9[4] |
| Molecular Formula | C10H22O[1][2] | C10H22O[3] | C10H22O[4] |
| Molecular Weight | 158.28 g/mol [1] | 158.28 g/mol [3] | 158.28 g/mol [4] |
| IUPAC Name | This compound[1] | 2,4,6-trimethylheptan-2-ol[3] | 2,4,6-trimethylheptan-4-ol[4] |
Table 2: Predicted Physicochemical Properties
| Property | This compound | 2,4,6-Trimethylheptan-4-ol |
| XLogP3-AA | 3.4[1] | 3.2[4] |
| Hydrogen Bond Donor Count | 1[1] | 1[4] |
| Hydrogen Bond Acceptor Count | 1[1] | 1[4] |
| Rotatable Bond Count | 4[1] | 4[4] |
| Topological Polar Surface Area | 20.2 Ų[1] | 20.2 Ų[4] |
| Monoisotopic Mass | 158.167065 g/mol [1] | 158.16707 g/mol [4] |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of the corresponding ketone, 4,6,6-trimethylheptan-2-one. This can be achieved using common reducing agents.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6,6-trimethylheptan-2-one in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Reduction: Cool the solution in an ice bath. Slowly add a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent will depend on the scale and desired reactivity.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water or a dilute acid solution. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography on silica gel.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for separating and identifying isomers.
-
Sample Preparation: Prepare a dilute solution of the alcohol in a volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms) or a polar column (e.g., DB-WAX) can be used for separation.
-
Injection: Inject a small volume (e.g., 1 µL) in split or splitless mode.
-
Temperature Program: A temperature ramp (e.g., starting at 50°C and increasing to 250°C) is typically used to ensure good separation.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range of m/z 40-300.
-
-
Data Analysis: The fragmentation pattern of branched-chain alcohols in EI-MS can be complex. Key fragments often arise from the loss of water (M-18) and cleavage adjacent to the hydroxyl group or branch points.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
-
Sample Preparation: Dissolve the purified alcohol in a deuterated solvent (e.g., CDCl3).
-
¹H NMR: The proton spectrum will show characteristic signals for the methyl groups, methylene protons, and the proton on the carbon bearing the hydroxyl group. The chemical shift and multiplicity of these signals will be diagnostic of the specific isomer.
-
¹³C NMR: The carbon spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shift of the carbon attached to the hydroxyl group is particularly informative.
Biological Activity and Potential Applications
While no specific biological activities have been reported for this compound or its close isomers in the searched literature, long-chain and branched-chain alcohols are a class of molecules with diverse biological roles and applications.[7][8] They are known to be components of insect pheromones and have applications in the fragrance and flavor industries.[9] In the context of drug development, their lipophilic nature can influence pharmacokinetic properties, and they can serve as building blocks for more complex molecules. Further research is needed to determine the specific biological profiles of this compound isomers.
Conclusion
The study of this compound and its isomers presents an opportunity for novel discoveries in chemistry and pharmacology. The lack of extensive experimental data underscores the need for foundational research to synthesize and characterize these compounds. The methodologies outlined in this guide provide a starting point for researchers to explore the properties and potential applications of this interesting class of branched-chain alcohols. The distinct stereochemical and structural features of each isomer warrant individual investigation, as they may hold the key to unique functionalities.
References
- 1. 4,6,6-Trimethyl-2-heptanol | C10H22O | CID 3016592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2,4,6-Trimethylheptan-2-ol | C10H22O | CID 53442127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2,4,6-trimethylheptan-4-ol (C10H22O) [pubchemlite.lcsb.uni.lu]
- 5. whitman.edu [whitman.edu]
- 6. GCMS Section 6.10 [people.whitman.edu]
- 7. chemview.epa.gov [chemview.epa.gov]
- 8. Branched-chain higher alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica [frontiersin.org]
A Comparative Guide to 4,6,6-Trimethylheptan-2-ol and Isooctanol as Solvents for Pharmaceutical Research and Development
In the landscape of pharmaceutical research and drug development, the selection of an appropriate solvent is a critical decision that can significantly influence the success of a formulation. This guide provides a detailed comparison of two organic solvents, 4,6,6-trimethylheptan-2-ol and isooctanol (also known as 2-ethylhexanol), for their potential applications in scientific research and drug formulation. This document is intended for researchers, scientists, and professionals in the drug development sector, offering a comparative analysis based on available physicochemical data, predicted properties, and established experimental protocols.
Physicochemical Properties: A Comparative Overview
A fundamental aspect of solvent selection is the understanding of its physical and chemical characteristics. The following table summarizes the key properties of this compound and isooctanol. It is important to note that while extensive experimental data is available for isooctanol, the data for this compound is primarily based on computed or predicted values due to limited published experimental studies.
| Property | This compound | Isooctanol (2-Ethylhexanol) |
| Chemical Formula | C₁₀H₂₂O[1] | C₈H₁₈O |
| Molecular Weight | 158.28 g/mol [1][2] | 130.23 g/mol |
| CAS Number | 51079-79-9[1] | 104-76-7 |
| Appearance | - | Clear, colorless liquid with a faint, pleasant odor.[3][4] |
| Boiling Point | Predicted | 185 °C[5] |
| Melting Point | Predicted | -76 °C |
| Density | Predicted | 0.834 g/cm³[5] |
| Viscosity | Predicted | 10.6 cP at 15°C[6] |
| Water Solubility | Predicted to be low | Insoluble[3][4] |
| Octanol-Water Partition Coefficient (logP) | 3.4 (Predicted by XLogP3-AA)[2] | 2.55[6] |
Delving into Solvent Performance: Key Experimental Protocols
To provide a practical framework for researchers, this section outlines the methodologies for determining key solvent properties critical in drug development.
Solubility Determination
The "shake-flask" method is a widely used technique to determine the equilibrium solubility of a compound in a solvent.
Experimental Protocol:
-
An excess amount of the solute (drug candidate) is added to a known volume of the solvent (either this compound or isooctanol) in a sealed flask.
-
The flask is agitated at a constant temperature until equilibrium is reached. This can be facilitated by a shaker bath.
-
Once equilibrium is achieved, the suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid, often by filtration or centrifugation.
-
The concentration of the solute in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
The experiment should be repeated at different temperatures to understand the temperature dependency of solubility.
Logical Workflow for Solubility Determination
Caption: Workflow for determining solute solubility.
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow and is a crucial parameter in the formulation of liquid dosage forms. A rotational viscometer is commonly used for this purpose.
Experimental Protocol:
-
The solvent is placed in a sample container.
-
A spindle of appropriate geometry is immersed in the solvent.
-
The spindle is rotated at a known speed, and the torque required to overcome the viscous drag of the fluid is measured.
-
The viscosity is calculated from the torque, the rotational speed, and the geometry of the spindle and the sample container.
-
Measurements should be performed at a controlled temperature, as viscosity is highly temperature-dependent.
Process of Viscosity Measurement
References
- 1. This compound [webbook.nist.gov]
- 2. 4,6,6-Trimethyl-2-heptanol | C10H22O | CID 3016592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ISOOCTYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Isooctanol | 26952-21-6, Isooctanol Formula - ECHEMI [echemi.com]
- 5. ISOOCTYL ALCOHOL - (Partially Validated Method #2033) [dnacih.com]
- 6. Isooctanol [microkat.gr]
Performance of 4,6,6-Trimethylheptan-2-ol as a Lubricant Additive: A Comparative Guide
Abstract
This guide provides a comparative analysis of the potential performance of 4,6,6-trimethylheptan-2-ol as a lubricant additive. Due to the limited availability of direct experimental data on this specific branched-chain alcohol, its performance characteristics are inferred from the known properties of similar branched-chain alcohols and fatty alcohols. A comparison is drawn against well-established lubricant additives, including ester-based compounds (Glycerol Monooleate), fatty acids (Oleic Acid), and a conventional anti-wear additive (Zinc Dialkyldithiophosphate - ZDDP). This document is intended for researchers, scientists, and formulation professionals in the lubricants and tribology fields. It includes a summary of quantitative data for the alternative additives, detailed experimental protocols for lubricant performance testing, and a conceptual workflow for the evaluation of novel lubricant additives.
Introduction
The continuous demand for higher efficiency and durability in mechanical systems necessitates the development of advanced lubricants with superior performance. Lubricant additives are critical in enhancing the properties of base oils, such as friction reduction, wear protection, and thermal stability. Branched-chain alcohols are a class of compounds that have shown promise in lubricant formulations, primarily due to their excellent low-temperature fluidity and stability.[1] this compound, a C10 branched-chain alcohol, is a subject of interest for its potential as a friction modifier and anti-wear agent. This guide aims to provide a comparative perspective on its likely performance relative to commonly used additives.
Inferred Performance of this compound
-
Friction Modification : The polarity imparted by the hydroxyl (-OH) group is expected to allow the molecule to adsorb onto metal surfaces, forming a boundary film that reduces asperity contact and, consequently, friction.
-
Low-Temperature Performance : The branched structure of this compound would likely inhibit crystallization at low temperatures, thus improving the pour point and cold-flow properties of the lubricant.[2]
-
Thermal and Oxidative Stability : Saturated branched-chain alcohols generally exhibit good thermal and oxidative stability compared to their unsaturated counterparts.[3]
-
Solubility : It is anticipated to have good solubility in hydrocarbon-based oils.
Comparative Performance of Lubricant Additives
To provide a quantitative context, the performance of three common lubricant additives is summarized below. These additives represent different classes of friction modifiers and anti-wear agents.
| Additive | Chemical Class | Typical Concentration | Coefficient of Friction (COF) Reduction | Wear Scar Diameter (WSD) Reduction | Key Advantages |
| Glycerol Monooleate (GMO) | Ester / Organic Friction Modifier | 1-5 wt.% | Up to 40% at elevated temperatures[4] | Significant reduction, formation of protective tribofilms[2][5] | Good friction reduction, biodegradability, low toxicity.[5] |
| Oleic Acid | Fatty Acid / Organic Friction Modifier | 0.01 M to 1 wt.% | ~30-50% reduction in friction in diesel fuel at 100°C[6] | Can significantly reduce wear, though performance is temperature-dependent[6] | Effective friction reduction, forms adsorbed monolayers.[7] |
| Zinc Dialkyldithiophosphate (ZDDP) | Organometallic Anti-Wear Agent | 0.5-2.0 wt.% | Can increase friction in some regimes but provides excellent anti-wear protection[8][9] | 60-70% reduction in wear rate in base oil[8][10] | Excellent anti-wear and antioxidant properties.[8] |
Experimental Protocols
The evaluation of lubricant additives is conducted using standardized tribological tests. The following are detailed methodologies for two commonly used tests.
Four-Ball Wear Preventive Characteristics (ASTM D4172)
This test method evaluates the anti-wear properties of fluid lubricants in sliding contact.[2][8]
-
Apparatus : Four-Ball Wear Test Machine.
-
Specimens : Three 12.7 mm diameter steel balls are clamped together, and a fourth 12.7 mm ball is placed on top, in contact with the three lower balls.
-
Procedure :
-
The three lower balls are placed in a pot, and the test lubricant is added to cover them.
-
The fourth ball is placed in a chuck and pressed with a specified force (typically 147 N or 392 N) into the cavity of the three clamped balls.[11]
-
The lubricant is heated to a specified temperature (commonly 75°C).[11]
-
The top ball is rotated at a constant speed (typically 1200 rpm) for a set duration (usually 60 minutes).[11]
-
After the test, the wear scars on the three lower balls are measured using a microscope.[8]
-
-
Data Reported : The average wear scar diameter (in mm) on the three stationary balls is reported. A smaller wear scar indicates better anti-wear performance.
Linearly Reciprocating Ball-on-Flat Sliding Wear (ASTM G133)
This method is used to determine the sliding wear and friction characteristics of materials under reciprocating motion.[3][12]
-
Apparatus : A reciprocating tribometer with a ball-on-flat configuration.
-
Specimens : A stationary ball specimen (e.g., steel or ceramic) and a flat specimen of the material of interest.
-
Procedure :
-
The flat specimen is mounted in a holder, and a small amount of the test lubricant is applied to its surface.
-
The ball is brought into contact with the flat specimen under a specified normal load.
-
The flat specimen is then oscillated linearly at a set frequency and stroke length for a predetermined duration or number of cycles.
-
The friction force is continuously monitored during the test.
-
After the test, the wear scar on the flat specimen and the wear on the ball are measured, typically using a profilometer or microscope.
-
-
Data Reported : The coefficient of friction (calculated from the friction force and normal load) and the wear volume or wear scar dimensions are reported.
Visualization of a Conceptual Evaluation Workflow
The following diagram illustrates a logical workflow for the evaluation and comparison of a novel lubricant additive candidate like this compound against established additives.
Caption: Conceptual workflow for evaluating a novel lubricant additive.
Conclusion
While direct experimental evidence is pending, the molecular structure of this compound suggests it holds potential as a lubricant additive, particularly for improving low-temperature performance and contributing to friction reduction. Its performance is likely to be comparable to other organic friction modifiers. However, it is unlikely to match the extreme pressure and anti-wear capabilities of specialized additives like ZDDP. For a definitive assessment, rigorous tribological testing following standardized protocols such as ASTM D4172 and G133 is essential. This guide provides the foundational context and methodologies for such an evaluation, enabling researchers to systematically compare its performance against established benchmarks in the field.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. img.antpedia.com [img.antpedia.com]
- 4. fiveable.me [fiveable.me]
- 5. repositorio.uisek.edu.ec [repositorio.uisek.edu.ec]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Pinning Down the Pin-on Disk Tribometer - Koehler Instrument Company, Inc. [koehlerinstrument.com]
- 8. img.antpedia.com [img.antpedia.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. kelid1.ir [kelid1.ir]
- 12. store.astm.org [store.astm.org]
Quantitative Analysis of 4,6,6-Trimethylheptan-2-ol in Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals requiring accurate quantification of 4,6,6-Trimethylheptan-2-ol in various mixtures, several analytical techniques are available. This guide provides a comparative overview of the most common methods—Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC)—supported by typical performance data and detailed experimental protocols.
Comparison of Analytical Methods
The choice of analytical method for the quantitative analysis of this compound depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. Gas chromatography is generally the preferred technique for volatile and semi-volatile compounds like this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, detection by ionization in a hydrogen flame. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV/Vis, RI, or other detectors. |
| Selectivity | Moderate; based on retention time. | High; based on retention time and mass spectrum. | Variable; depends on detector and potential for co-elution. |
| Sensitivity (LOD/LOQ) | Good (typically low mg/kg to µg/kg).[1] | Excellent (typically lower than GC-FID).[1] | Moderate to Low (often requires derivatization for alcohols).[2][3] |
| Linearity | Excellent over a wide dynamic range.[1] | Good, but can be more limited than FID. | Good, dependent on detector. |
| Compound Identification | Tentative, based on retention time comparison with standards. | Definitive, based on mass spectral library matching.[4][5] | Tentative, based on retention time. |
| Instrumentation Cost | Lower | Higher | Variable, can be comparable to GC-MS. |
| Ease of Use | Relatively straightforward. | More complex data analysis. | Method development can be complex, especially with derivatization. |
Summary: GC-FID is a robust and cost-effective method for routine quantitative analysis, offering excellent linearity.[1][5] GC-MS provides a higher level of confidence in compound identification, which is crucial for complex matrices or when regulatory submission is required.[4][5][6] HPLC is generally less suitable for the direct analysis of aliphatic alcohols like this compound due to the lack of a UV-absorbing chromophore, often necessitating derivatization which adds complexity to the sample preparation.[2][3]
Experimental Workflow
The following diagram outlines a typical experimental workflow for the quantitative analysis of this compound using gas chromatography.
References
A Comparative Guide to the Synthesis of 4,6,6-Trimethylheptan-2-ol for Research and Development
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to 4,6,6-trimethylheptan-2-ol, a branched secondary alcohol with applications in various fields of chemical research. We present a side-by-side examination of two primary methods: the reduction of the corresponding ketone and two distinct Grignard reaction pathways. This guide includes detailed, plausible experimental protocols, a quantitative comparison of projected performance, and a visual representation of the synthetic strategies.
The synthesis of sterically hindered alcohols like this compound can present unique challenges, including lower yields and the potential for side reactions. The selection of an optimal synthetic route is therefore a critical decision, balancing factors such as precursor availability, reaction efficiency, and ease of purification. This document aims to provide the necessary data to inform this decision-making process.
Performance Comparison of Synthesis Methods
| Performance Metric | Method 1: Ketone Reduction | Method 2A: Grignard Route 1 | Method 2B: Grignard Route 2 |
| Overall Yield (estimated) | 75-85% | 65-75% | 70-80% |
| Purity (post-purification) | >98% | >97% | >97% |
| Reaction Time (total) | 4-6 hours | 6-8 hours | 6-8 hours |
| Key Reagents | 4,6,6-Trimethylheptan-2-one, Sodium Borohydride | 2,4,4-Trimethylpentyl bromide, Acetaldehyde, Magnesium | 3,5,5-Trimethylhexanal, Methylmagnesium bromide |
| Primary Advantages | High yield, simple procedure | Readily available aldehyde | Potentially higher yielding Grignard route |
| Primary Disadvantages | Requires synthesis of the precursor ketone | Synthesis of the Grignard reagent can be challenging | Synthesis of the precursor aldehyde required |
Experimental Protocols
The following are detailed, plausible experimental protocols for each of the proposed synthesis methods.
Method 1: Reduction of 4,6,6-Trimethylheptan-2-one
This method involves the reduction of the precursor ketone, 4,6,6-trimethylheptan-2-one, using a mild reducing agent such as sodium borohydride.
Step 1: Synthesis of 4,6,6-Trimethylheptan-2-one via Acylation of a Grignard Reagent
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. A solution of 2,4,4-trimethylpentyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently refluxed until the magnesium is consumed.
-
Acylation: The Grignard solution is cooled to 0 °C in an ice bath. A solution of acetyl chloride (1.1 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude ketone is then purified by vacuum distillation.
Step 2: Reduction to this compound
-
Reduction: In a round-bottom flask, dissolve 4,6,6-trimethylheptan-2-one (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude alcohol is purified by vacuum distillation to yield this compound.
Method 2A: Grignard Reaction of 2,4,4-Trimethylpentyl Magnesium Bromide with Acetaldehyde
This route involves the reaction of a Grignard reagent prepared from 2,4,4-trimethylpentyl bromide with acetaldehyde.
-
Grignard Reagent Formation: Prepare 2,4,4-trimethylpentyl magnesium bromide as described in Method 1, Step 1.
-
Reaction with Acetaldehyde: Cool the Grignard solution to 0 °C. A solution of freshly distilled acetaldehyde (1.2 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched and worked up as described in Method 1, Step 1. The crude product is purified by vacuum distillation to afford this compound.
Method 2B: Grignard Reaction of Methylmagnesium Bromide with 3,5,5-Trimethylhexanal
This alternative Grignard pathway utilizes the commercially available methylmagnesium bromide and the precursor aldehyde, 3,5,5-trimethylhexanal.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, a solution of 3,5,5-trimethylhexanal (1.0 eq) in anhydrous diethyl ether is placed and cooled to 0 °C.
-
Grignard Addition: A solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise via the dropping funnel. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Work-up and Purification: The reaction is quenched and worked up as described in Method 1, Step 1. The crude alcohol is purified by vacuum distillation to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthesis methods for this compound.
Caption: Comparative overview of synthetic routes to this compound.
Caption: Workflow for the synthesis of this compound via ketone reduction.
Caption: Comparative workflows for the two proposed Grignard synthesis routes.
Lack of Efficacy Data for 4,6,6-Trimethylheptan-2-ol Derivatives Hinders Direct Comparison
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the knowledge regarding the biological efficacy of 4,6,6-Trimethylheptan-2-ol and its derivatives. Currently, there is no published experimental data to support a direct comparison of their therapeutic or biological activities.
Publicly accessible databases such as PubChem lack information on the biological activities of this compound.[1] While branched-chain saturated alcohols are used in some industries, for instance as fragrance ingredients, their primary evaluation has been for safety and toxicity rather than for specific therapeutic efficacy.[2]
In the absence of specific data for this compound derivatives, this guide provides a framework for how such a comparison could be structured. It includes hypothetical data, standardized experimental protocols for assessing biological activity, and a relevant signaling pathway to illustrate how such compounds could be investigated.
Hypothetical Efficacy Comparison of Novel Aliphatic Alcohol Derivatives
To illustrate how the efficacy of hypothetical this compound derivatives could be presented, the following table summarizes fictional experimental data. This table is for demonstrative purposes only.
| Derivative | Structure Modification | IC50 (µM) in Cancer Cell Line A | Minimum Inhibitory Concentration (µg/mL) vs. S. aureus |
| Parent Compound | This compound | > 200 | > 512 |
| Derivative Alpha | Esterification of the hydroxyl group | 75.2 | 256 |
| Derivative Beta | Halogenation at C3 | 25.8 | 128 |
| Derivative Gamma | Introduction of an amino group | 150.1 | 512 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of efficacy studies. Below are examples of standard protocols that could be employed to assess the cytotoxic and antimicrobial activities of novel chemical entities.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]
-
Cell Culture: Human cancer cell lines (e.g., HeLa or A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for 24 to 72 hours. Control wells receive the vehicle only.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.
-
Bacterial Strain Preparation: A standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive control wells (bacteria with no compound) and negative control wells (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Potential Signaling Pathway Involvement
Alcohols can exert their biological effects by modulating various intracellular signaling pathways.[5][6] A common pathway involved in cell proliferation, differentiation, and stress responses is the Mitogen-Activated Protein Kinase (MAPK) pathway. The diagram below illustrates a simplified version of this pathway, which could be a potential target for investigation for novel alcohol derivatives.
Caption: Simplified MAPK signaling cascade.
References
- 1. 4,6,6-Trimethyl-2-heptanol | C10H22O | CID 3016592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol, the Brain, and Behavior: Mechanisms of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Purity of Synthesized 4,6,6-Trimethylheptan-2-ol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for applications in research, drug development, and quality control. This guide provides a comparative overview of analytical techniques for assessing the purity of synthesized 4,6,6-trimethylheptan-2-ol, a branched-chain alcohol. We present experimental data and detailed protocols to aid in the selection of the most appropriate method for your specific needs.
Introduction to Purity Assessment
The purity of a synthesized compound is the measure of the percentage of that compound in a sample. Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the compound's physical, chemical, and biological properties. Therefore, robust and reliable analytical methods are essential to ensure the quality and integrity of the synthesized product.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on factors such as the expected impurities, the required level of accuracy, and the available instrumentation. The most commonly used methods include Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Feature | Gas Chromatography (GC) | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase.[1][2] | Quantitative determination based on the integrated signal intensity of specific nuclei.[3][4] | Separation based on partitioning between a mobile and stationary phase. |
| Primary Application | Analysis of volatile and thermally stable compounds.[1] | Absolute and relative quantification of compounds in a mixture.[4] | Analysis of a wide range of compounds, including non-volatile and thermally labile ones. |
| Sample Requirements | Volatile sample, small injection volume (microliters).[1] | Soluble sample, small sample size.[5] | Soluble sample. |
| Key Advantages | High resolution for volatile compounds, automation capabilities.[6][7] | Non-destructive, fast analysis, provides structural information, highly accurate.[3][5] | Wide applicability, high sensitivity with appropriate detectors. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to other methods, potential for signal overlap.[5] | Response factors can vary between compounds, requiring a suitable universal detector or individual calibration.[8] |
| Typical Impurities Detected | Volatile organic compounds, residual solvents, starting materials. | Structural isomers, related substances with distinct NMR signals. | Non-volatile impurities, degradation products, starting materials. |
Experimental Protocols
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a powerful technique for separating and quantifying volatile components in a mixture.[1] For this compound, GC with a Flame Ionization Detector (FID) is a common and effective method.
Experimental Workflow for GC Analysis
Caption: Workflow for GC-based purity assessment.
Detailed GC Protocol:
-
Internal Standard Preparation: Prepare a stock solution of an internal standard (e.g., n-propanol) of known concentration in a suitable solvent (e.g., dichloromethane). The internal standard helps to correct for variations in injection volume.[2][9]
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in a known volume of the internal standard solution.
-
GC Instrument Conditions:
-
Column: Use a capillary column suitable for alcohol analysis, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[2]
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
Detector: Flame Ionization Detector (FID) at a high temperature (e.g., 280 °C).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peaks corresponding to the internal standard and this compound based on their retention times.
-
Integrate the area of each peak.
-
Calculate the purity of the synthesized compound using the following formula:
Purity (%) = [(Area of Analyte / Area of Internal Standard) x (Concentration of Internal Standard / Concentration of Analyte)] x 100
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides both structural information and quantitative data.[3][10] It is a non-destructive technique that can be used for absolute purity determination.[5][11]
Logical Relationship for qNMR Purity Determination
Caption: Logical flow for qNMR purity calculation.
Detailed qNMR Protocol:
-
Internal Standard Selection: Choose an internal standard with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard should be of high purity and accurately weighed.
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all protons.
-
-
Data Processing and Analysis:
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = [(I_analyte / N_analyte) x (N_standard / I_standard) x (MW_analyte / MW_standard) x (m_standard / m_analyte) x P_standard] x 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
The choice of method for assessing the purity of synthesized this compound will depend on the specific requirements of the analysis. Gas Chromatography is an excellent choice for routine analysis of volatile impurities. Quantitative NMR provides a highly accurate, non-destructive method for absolute purity determination and structural confirmation. For a comprehensive purity profile, a combination of orthogonal techniques (e.g., GC and NMR) is often recommended. This guide provides the foundational knowledge and protocols to enable researchers to confidently assess the purity of their synthesized compounds.
References
- 1. purdue.edu [purdue.edu]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hpst.cz [hpst.cz]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
Lack of Publicly Available Data for 4,6,6-Trimethylheptan-2-ol Impedes Comparative Analysis
A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of information regarding specific applications and benchmark studies for the chemical compound 4,6,6-Trimethylheptan-2-ol. While databases such as PubChem, the NIST WebBook, and the FDA Global Substance Registration System provide basic chemical and physical properties, there is no substantive data on its use in research, drug development, or other scientific applications.[1][2][3][4]
This absence of documented applications makes it impossible to conduct a comparative analysis as requested. The core requirements of the comparison guide—juxtaposing the product's performance with alternatives and providing supporting experimental data—cannot be fulfilled without a clear understanding of the compound's intended use. Consequently, identifying relevant alternatives to compare it against is not feasible.
The available information is limited to the compound's chemical identifiers, such as its CAS Registry Number (51079-79-9), molecular formula (C10H22O), and structural details.[2][3] Some sources indicate that related compounds are available for experimental or research use only, but do not specify the nature of such research.[5][6]
Given the scarcity of data on the specific applications of this compound, a detailed comparison guide with quantitative data, experimental protocols, and visualizations of signaling pathways or workflows cannot be constructed at this time.
To fulfill the user's request for a comparison guide that demonstrates the specified formatting and content structure, we propose to generate a similar guide for a more well-documented compound with established applications relevant to researchers, scientists, and drug development professionals. Examples of such compounds could include common laboratory reagents, well-characterized solvents, or established pharmaceutical reference standards. We await user feedback on this alternative proposal.
References
- 1. 4,6,6-TRIMETHYL-2-HEPTANOL [drugfuture.com]
- 2. 4,6,6-Trimethyl-2-heptanol | C10H22O | CID 3016592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. PubChemLite - this compound (C10H22O) [pubchemlite.lcsb.uni.lu]
- 5. 2,4,6-trimethyl heptane, 2613-61-8 [thegoodscentscompany.com]
- 6. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]
A Comparative Guide to the Inter-Laboratory Analysis of 4,6,6-Trimethylheptan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4,6,6-Trimethylheptan-2-ol, a volatile organic compound (VOC). In the absence of a formal inter-laboratory comparison study for this specific analyte, this document outlines a framework for conducting such a study, detailing standardized experimental protocols and expected performance characteristics of common analytical techniques. The information presented is based on established methods for the analysis of VOCs and related compounds.
Introduction to Analytical Approaches
The analysis of volatile organic compounds such as this compound is predominantly performed using gas chromatography (GC). The choice of detector is critical and typically involves a flame ionization detector (FID) or a mass spectrometer (MS).
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is renowned for its high accuracy and precision in quantifying organic compounds.[1] It is a robust and cost-effective method for routine quantitative analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Considered the "gold standard" for forensic substance identification, GC-MS provides a high degree of specificity, allowing for positive identification of compounds based on their mass spectra.[2] This is particularly useful for complex matrices where co-eluting peaks may be present.
Comparative Performance of Analytical Methods
The selection of an analytical method for an inter-laboratory study should be based on a thorough evaluation of its performance characteristics. The following table summarizes the expected performance of GC-FID and GC-MS for the analysis of this compound, based on typical validation parameters for VOC analysis.
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | Moderate; based on retention time | High; based on retention time and mass spectrum |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Precision (RSD) | < 2% (repeatability); < 3% (intermediate precision) | < 5% (scan mode); < 3% (SIM mode) |
| Accuracy (Recovery) | 98-102% | 95-105% |
| Limit of Detection (LOD) | Approximately 1-10 ng/mL | Approximately 0.1-1 ng/mL (scan mode); < 0.1 ng/mL (SIM mode) |
| Limit of Quantitation (LOQ) | Approximately 5-20 ng/mL | Approximately 0.5-5 ng/mL (scan mode); < 0.5 ng/mL (SIM mode) |
Proposed Experimental Protocol for an Inter-Laboratory Comparison Study
This section outlines a detailed experimental protocol that can be adopted by participating laboratories to ensure consistency and comparability of results.
1. Objective
To assess the precision, accuracy, and comparability of analytical results for the quantification of this compound in a defined matrix across multiple laboratories.
2. Scope
This protocol is applicable to the quantitative analysis of this compound in a methanolic solution. The principles can be adapted for other matrices such as blood or environmental samples with appropriate sample preparation.
3. Sample Preparation
Participating laboratories will receive a set of blind samples containing varying concentrations of this compound in methanol.
-
Sample Handling: Upon receipt, samples should be stored at 4°C and protected from light.
-
Working Standard Preparation: A certified reference material of this compound should be used to prepare a stock solution in methanol. A series of working standards for calibration should be prepared by serial dilution of the stock solution.
-
Internal Standard: n-Propanol is a suitable internal standard for the analysis of alcohols and should be added to all samples and standards to a final concentration of 50 µg/mL.[3]
4. Instrumental Analysis
Laboratories may use either GC-FID or GC-MS. The following are recommended starting parameters, which may be optimized by individual laboratories.
4.1. Gas Chromatography (GC) Conditions
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 20:1)
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 220°C at 15°C/min, hold for 5 minutes.
4.2. Detector Conditions
-
GC-FID:
-
Detector Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
-
GC-MS:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for this compound should be determined from a standard.
-
5. Quality Control and Acceptance Criteria
-
Calibration Curve: A minimum of a 5-point calibration curve should be generated with a correlation coefficient (r²) of ≥ 0.999.
-
Quality Control Samples: Low, medium, and high concentration QC samples should be analyzed in duplicate with each batch. The accuracy should be within 85-115% of the nominal value, and the precision (RSD) should be ≤ 15%.
-
Blank Samples: A solvent blank should be run at the beginning of each batch to check for contamination.
Data Analysis and Reporting
Participating laboratories should report the following:
-
Individual quantitative results for each blind sample.
-
The calibration curve and its parameters.
-
The results of the QC sample analysis.
-
A summary of any deviations from the proposed protocol.
The collected data will be statistically analyzed to determine the inter-laboratory reproducibility (RSD).
Visualizations
Experimental Workflow
The following diagram illustrates the proposed workflow for the inter-laboratory comparison study.
Caption: Workflow for the inter-laboratory comparison study.
Logical Relationship of Analytical Methods
The diagram below shows the relationship between the overarching analytical technique and the specific detector choices.
References
A Spectroscopic Comparison of 4,6,6-Trimethylheptan-2-ol and Its Precursors
This guide provides a detailed spectroscopic comparison of the secondary alcohol 4,6,6-trimethylheptan-2-ol with its synthetic precursors, 4,6,6-trimethylheptan-2-one and mesityl oxide. This analysis is crucial for researchers and professionals in drug development and chemical synthesis for reaction monitoring, quality control, and structural verification. The data presented herein is a combination of experimental values for readily available precursors and predicted values for the target compound and its direct precursor, for which comprehensive experimental data is not widely available.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Chemical Shift (ppm) and Multiplicity | Assignment |
| This compound | ~3.8 (m) | H-2 |
| ~1.5 (m) | H-4 | |
| ~1.2 (m) | H-3 | |
| ~1.1 (d) | C(1)H₃ | |
| ~0.9 (s) | C(6)-CH₃ x 2 | |
| ~0.9 (d) | C(4)-CH₃ | |
| 4,6,6-Trimethylheptan-2-one | ~2.4 (d) | H-3 |
| ~2.1 (s) | C(1)H₃ | |
| ~1.8 (m) | H-4 | |
| ~1.2 (d) | C(4)-CH₃ | |
| ~0.9 (s) | C(6)-CH₃ x 2 | |
| Mesityl Oxide | 6.1 (s) | =CH |
| 2.1 (s) | C(1)H₃ | |
| 1.9 (s) | C(5)H₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | ~68 | C-2 |
| ~50 | C-5 | |
| ~45 | C-3 | |
| ~31 | C-6 | |
| ~30 | C(6)-C H₃ x 2 | |
| ~24 | C-1 | |
| ~23 | C-4 | |
| ~22 | C(4)-CH₃ | |
| 4,6,6-Trimethylheptan-2-one | ~209 | C-2 |
| ~52 | C-3 | |
| ~48 | C-5 | |
| ~31 | C-6 | |
| ~30 | C-1 | |
| ~29 | C(6)-C H₃ x 2 | |
| ~25 | C-4 | |
| ~22 | C(4)-CH₃ | |
| Mesityl Oxide | 198.1 | C-2 |
| 154.5 | C-4 | |
| 123.9 | C-3 | |
| 31.5 | C-1 | |
| 27.5 | C-5 | |
| 20.6 | =C(C H₃)₂ |
Table 3: Infrared (IR) Spectroscopy Data (Predicted/Experimental)
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| This compound | ~3350 (broad) | O-H stretch |
| ~2960-2870 | C-H stretch (alkane) | |
| ~1100 | C-O stretch | |
| 4,6,6-Trimethylheptan-2-one | ~2960-2870 | C-H stretch (alkane) |
| ~1715 | C=O stretch (ketone) | |
| Mesityl Oxide | ~2990-2915 | C-H stretch (alkene and alkane) |
| ~1685 | C=O stretch (conjugated ketone) | |
| ~1620 | C=C stretch (alkene) |
Table 4: Mass Spectrometry Data (Predicted/Experimental)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 158 (M⁺) | 143, 125, 101, 85, 57, 45 |
| 4,6,6-Trimethylheptan-2-one | 156 (M⁺) | 141, 113, 99, 83, 57, 43 |
| Mesityl Oxide | 98 (M⁺) | 83, 55, 43 |
Experimental Protocols
The following are general protocols for the synthesis and spectroscopic analysis of this compound and its precursors.
Synthesis of 4,6,6-Trimethylheptan-2-one from Mesityl Oxide:
This reaction proceeds via a Michael addition of a hydride, for which diisobutylaluminium hydride (DIBAL-H) is a suitable reagent.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve mesityl oxide in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H in toluene via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium potassium tartrate solution.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4,6,6-trimethylheptan-2-one.
Synthesis of this compound from 4,6,6-Trimethylheptan-2-one:
This transformation is a standard reduction of a ketone to a secondary alcohol using a mild reducing agent like sodium borohydride.
-
Dissolve 4,6,6-trimethylheptan-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the spectra using appropriate software to obtain chemical shifts (referenced to TMS at 0.00 ppm), coupling constants, and integration values.
-
-
Infrared (IR) Spectroscopy:
-
For liquid samples, place a drop of the neat liquid between two sodium chloride (NaCl) plates to form a thin film.
-
Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present.
-
-
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample into the mass spectrometer, typically using a gas chromatography (GC-MS) or direct infusion technique.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure.
-
Visualization of Experimental Workflow
The following diagram illustrates the synthetic and analytical workflow for the spectroscopic comparison of this compound and its precursors.
Caption: Synthetic and analytical workflow for spectroscopic comparison.
Safety Operating Guide
Navigating the Safe Disposal of 4,6,6-Trimethylheptan-2-ol in a Laboratory Setting
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 4,6,6-Trimethylheptan-2-ol, understanding the correct disposal procedures is paramount to ensuring a safe work environment and compliance with regulatory standards. This guide provides essential safety and logistical information for the proper disposal of this compound, based on general best practices for flammable organic compounds.
Key Safety and Physical Data
To facilitate safe handling and disposal, a summary of the known physical and chemical properties of this compound is presented below. This data is crucial for assessing the risks associated with its disposal.
| Property | Value | Citation |
| Molecular Formula | C₁₀H₂₂O | |
| Molecular Weight | 158.28 g/mol | |
| Appearance | No information available | |
| Boiling Point | No information available | |
| Flash Point | Assumed to be flammable | |
| Solubility | No information available | |
| Hazards | May be a skin and eye irritant. | |
| May be harmful if swallowed or inhaled. | ||
| Flammable liquid and vapor. |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that minimizes risk to personnel and the environment. The following step-by-step protocol outlines the recommended procedure for its disposal.
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with flammable organic liquids.
-
Do not mix with incompatible waste streams.
-
-
Labeling: Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols (e.g., flammable liquid).
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames. Storage should be in a designated chemical waste storage area.
-
Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
In the absence of specific data, a cautious and conservative approach to the disposal of this compound is essential. By adhering to these general guidelines and consulting with your institution's environmental health and safety department, you can ensure the safe and compliant disposal of this chemical.
Essential Safety and Logistical Information for Handling 4,6,6-Trimethylheptan-2-ol
Disclaimer: No specific Safety Data Sheet (SDS) for 4,6,6-Trimethylheptan-2-ol was located. The following guidance is based on the safety data for structurally similar chemicals, such as 1-decanol and other heptanol isomers, and general best practices for handling flammable and irritant liquids. It is crucial to handle this chemical with care and to consult a certified safety professional before beginning any work.
Immediate Safety and Personal Protective Equipment (PPE)
Safe handling of this compound, a flammable and potentially irritant liquid, necessitates stringent adherence to safety protocols to minimize risk to personnel and the laboratory environment. The following table summarizes the required Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which may cause irritation or dermatitis with prolonged exposure. |
| Body Protection | Flame-resistant lab coat. | Provides a barrier against splashes and in the event of a fire. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if ventilation is inadequate. | Vapors may cause respiratory tract irritation. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling cleanup.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous chemical waste in a designated, labeled, and sealed container. Do not pour down the drain. |
| Contaminated Materials | Items such as used gloves, paper towels, and other solid materials should be collected in a separate, labeled hazardous waste container. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse. |
Always follow your institution's and local regulations for hazardous waste disposal.
Experimental Protocols: Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate harm.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use a spill kit with absorbent materials to contain the spill.
-
Clean: Wearing appropriate PPE, clean the spill area with absorbent pads.
-
Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.
Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
